POE (5) coco amine

Catalog No.
S1817540
CAS No.
61791-14-8
M.F
(C2H4O)nC14H30OS
M. Wt
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POE (5) coco amine

CAS Number

61791-14-8

Product Name

POE (5) coco amine

Molecular Formula

(C2H4O)nC14H30OS

Synonyms

Ethomeen C, 15

PEG-5 cocamine composition

Author: Smolecule Technical Support Team. Date: February 2026

What is PEG-5 Cocamine?

PEG-5 Cocamine is an ethoxylated fatty amine. The "5" indicates an average of 5 moles of ethylene oxide have been added to a coconut-derived amine [1] [2]. This results in a non-ionic surfactant that can also exhibit cationic properties in acidic systems [3] [4].

Composition & Key Characteristics

The table below summarizes the core technical data for PEG-5 Cocamine:

Property Specification / Value
INCI Name PEG-5 Cocamine [3] [5]
CAS Number 61791-14-8 [6] [5] [7]
Chemical Family Ethoxylated fatty amine [3] [5]
Origin Synthetic (derived from coconut oil fatty acids) [1] [8]
Appearance Amber to yellow clear liquid [3] [6] [4]
HLB Value 6 [6] [5]
Solubility Water-soluble [3] / Water-insoluble (as reported by some suppliers) [6] [5]
pH (1% solution) 9.0 - 11.5 [4]
Amine Value 129 - 137 mg KOH/g [4]

Primary Functions and Applications

PEG-5 Cocamine serves multiple functions across different industries. The diagram below illustrates its primary roles and applications.

cluster_primary Primary Functions cluster_apps Key Applications PEG5Cocamine PEG-5 Cocamine Emulsifier Emulsifier PEG5Cocamine->Emulsifier Surfactant Surfactant PEG5Cocamine->Surfactant AntiStatic Anti-static Agent PEG5Cocamine->AntiStatic FoamBooster Foam Booster PEG5Cocamine->FoamBooster Cosmetics Cosmetics: Shampoos, Cleansers, Hair Color Products Emulsifier->Cosmetics Surfactant->Cosmetics Industrial Industrial: Metalworking Fluids, Agrochemicals, Cleaners Surfactant->Industrial AntiStatic->Cosmetics FoamBooster->Cosmetics

Safety and Toxicity Profile

For research and development purposes, here is a summary of the available safety information:

Parameter Information
Skin Irritation Potential for skin irritation and allergic reactions; adverse reactions are uncommon [1].
Comedogenicity Rated 1 (on a 0-5 scale), indicating a low likelihood of clogging pores [1].
Oral Toxicity (Rat LD50) 750 mg/kg [7].
Use Level in Cosmetics 1 - 10% [5].

Research and Development Considerations

The technical data suggests several points for your team's experimental design:

  • Dual Surfactant Nature: Its behavior as a non-ionic surfactant that can become cationic in acid systems is significant for formulating stable emulsions, especially in acidic pH ranges [3] [4].
  • Formulation Integration: It is typically added to the water phase of oil-in-water formulations [5]. Its water solubility, reported differently across sources, should be verified under specific experimental conditions.
  • Anti-Corrosion Properties: The ingredient's ability to form a monomolecular film on metal surfaces [3] [4] could be relevant for developing protective coatings or specific drug delivery systems.

References

POE (5) coco amine synthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

The Synthesis Crafting System

In the Synthesis challenge league, you can encounter Fractured Items and use them to create powerful Synthesised Items with special implicit modifiers [1].

  • Fractured Items: These are items that have one or more mods permanently locked in place. These locked mods cannot be changed by any crafting method [1].
  • The Synthesizer: This is a device found in the Memory Nexus. By placing three Fractured Items into the Synthesizer, you can destroy them to create one new Synthesised Item base type (e.g., a helmet, a belt, a bow) [1] [2].
  • Synthesised Implicit Modifiers: The new item you create will have one or more powerful implicit modifiers. The specific implicit mod you get is not random; it is determined by the combined values of specific mods on the three Fractured Items you placed in the Synthesizer [2].

How to Target a Specific Implicit Modifier

The process for obtaining a desired Synthesised implicit mod involves carefully selecting your input items. The following diagram and table outline the workflow and key principles.

synthesis_workflow start Goal: Target a Specific Synthesised Implicit Mod step1 1. Identify Desired Implicit Mod and its Value Tiers (T1, T2, T3) start->step1 step2 2. Acquire Three Fractured Items with the Relevant Mod step1->step2 step3 3. Sum the Numeric Values of the Relevant Mod step2->step3 step4 4. Check Total Value Against Tier Thresholds step3->step4 step5 5. Use Synthesizer Craft the Item step4->step5 tier_decision Total Value Meets T1 Requirement? step4->tier_decision  Compare Sum yes High Chance for T1 Implicit tier_decision->yes Yes no Gets Lower Tier Implicit tier_decision->no No

Targeting a specific Synthesis implicit mod

Principle Description
Value Sum Calculation [2] The game adds together the numeric values of a specific modifier from all three input items.
Tier Thresholds [2] The total value determines which "bucket" or tier of implicit modifiers becomes available.
Mod Pool [2] All implicit mods whose value requirements are met by your input items are placed into a pool. One is randomly chosen for the final item.
Increasing Odds [2] Using items with multiple Fractured Mods (especially two) narrows the pool of possible outcomes, increasing your odds of getting the desired mod.

For example, if you want a belt with the implicit mod "50% reduced Additional Physical Damage during Effect of any Flask", you need to find three Fractured belts that have the explicit mod "-(25-21) to Physical Damage taken from Attack Hits". You then sum the values of this mod on all three belts. If the total is 12 or higher, you unlock the possibility of receiving the powerful T1 implicit [2].

A Note on the Chemical Compound

The term "Cocamide DEA" (or cocoamide diethanolamine) exists outside of Path of Exile. It is a chemical compound made from coconut oil, commonly used as a foaming agent in shampoos and cosmetics [3]. This is unrelated to the game's mechanics.

References

coconut oil fatty amine ethoxylation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Process and Core Chemistry

Fatty amine ethoxylation is a chemical process where ethylene oxide (EO) reacts with fatty amines derived from coconut oil to produce coco amine ethoxylates [1]. The fatty amine substrate is itself produced from coconut oil, which is first hydrolyzed to yield fatty acids, and then these acids are converted into amines [2].

The general reaction proceeds as follows: Fatty Amine + n Ethylene Oxide → Ethoxylated Fatty Amine

The value of n (the average number of EO units added) defines the product's properties and its Hydrophile-Lipophile Balance (HLB). A lower EO number results in a more oil-soluble (lipophilic) product, while a higher EO number increases water solubility (hydrophilicity) [1]. The "PEG-2 Cocamine" nomenclature indicates an average of two ethylene oxide units per molecule [2].

The following diagram illustrates the primary workflow for the synthesis and analysis of these compounds.

G Start Start: Coconut Oil Hydrolysis Hydrolysis Triglycerides to Fatty Acids Start->Hydrolysis Amination Amination Fatty Acids to Coco Alkyl Amines Hydrolysis->Amination Ethoxylation Ethoxylation Reaction with n EO Units Amination->Ethoxylation Product Product: Coco Amine Ethoxylate Ethoxylation->Product Analysis Product Characterization Product->Analysis

Analytical Characterization Methods

Accurate characterization of the molecular weight and degree of ethoxylation is critical, as these parameters directly determine performance. The table below summarizes established analytical methods, with Normal-phase HPLC and MALDI-TOF Mass Spectrometry considered the most accurate [3].

Method Key Principle Utility & Notes
Normal-Phase HPLC Separates ethoxylated amines by polarity of the polyoxyethylene chain [3]. Determines molecular weight and EO distribution with high accuracy; minimal interference from PEG [3].
MALDI-TOF Mass Spectrometry Measures ion mass-to-charge ratio for direct molecular weight determination [3]. Provides precise molecular weight and EO distribution; no PEG interference [3].
Reversed-Phase HPLC Separates by hydrophobicity of the fatty chain [3]. Quantifies concentrations of fatty homologs and any free Polyethylene Glycols (PEG) [3].
Proton NMR Analyzes magnetic properties of atomic nuclei in the molecule [3]. PEG impurities can interfere with the accuracy of molecular weight determination [3].
Neutralization Equivalent / Hydroxyl Value Classical wet chemistry methods for functional group analysis [3]. Results can be skewed by the presence of PEG byproducts [3].

Technical and Market Data

The properties and applications of coco amine ethoxylates are segmented based on their degree of ethoxylation. The global market is projected to grow, driven by demand in various industries [4].

Table 1: Product Segmentation and Typical Uses

Segment Description Common Applications
Low Ethoxylation Products with a lower average number of EO units [4]. Often used as precursors for cationic surfactants and in industrial emulsification [4].
High Ethoxylation Products with a higher average number of EO units; the larger market segment [4]. Used where higher water solubility is needed, such as in personal care products and textile processing [4].

Table 2: Key Application Sectors and Functions

Application Sector Primary Function of Coco Amine Ethoxylate
Personal Care Acts as an emulsifier in shampoos, conditioners, and skin care products; provides foaming and conditioning properties [4] [2].
Textile Industry Serves as a dyeing assistant, emulsifier, and softener in fabric processing [4].
Agriculture Used as an emulsifier and surfactant in pesticide and crop protection formulations [4].
Oil & Gas Functions as an emulsifier in drilling fluids and oil recovery operations [4].
Water Treatment Acts as a dispersant and surfactant [4].
Cleaning & Detergents Serves as a solubilizer and cleaning agent in hard-surface cleaners [5].

Key Insights for Research and Development

  • Focus on Green Innovation: The market shows a strong trend toward sustainable chemistry, with efforts focused on developing biodegradable and non-toxic formulations and refining production processes to reduce environmental impact [4].
  • Customization is Key: There is a paradigm shift from generic, bulk products toward customized formulations tailored for specific industrial and consumer applications, enabling manufacturers to meet diverse market needs [4].
  • Addressing Analytical Challenges: Traditional methods like NMR and hydroxyl value can be compromised by PEG impurities. For definitive characterization, Normal-phase HPLC and MALDI-TOF MS are the recommended techniques [3].

References

Technical and Market Profile of POE (5) Cocoamine

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key characteristics of POE (5) cocoamine based on the search results.

Aspect Description
Chemical Description Cocoamine (a long-chain fatty amine derived from coconut oil, primarily composed of stearic and lauric acid derivatives) ethoxylated with an average of 5 moles of ethylene oxide (EO) [1] [2].
Primary Application Key raw material for producing surfactants and amine ethers; widely used as an adjuvant in pesticide formulations (e.g., to enhance herbicide efficacy) [1] [2].
Key Technical Feature Standard base-catalyzed ethoxylation produces a wide mix of homologs. A "peaked distribution" is a desired, narrower range of homologs (e.g., 3-5 EO), which improves performance [2].

| Market Data (2024) | Global Cocoamine Market Size: USD 1.829 Billion [3]. POE Cocoamine Segment (Projected CAGR 2025-2032): ~3.4% [1]. | | End-Use Industries | Agrochemicals, Personal Care & Cosmetics, Household Cleaning, Textiles [1] [3]. |

Synthesis and the "Peaked Distribution"

The value and performance of POE (5) cocoamine are significantly influenced by its alkyl chain distribution [2].

  • Standard vs. Peaked Distribution: The standard base-catalyzed ethoxylation process results in a wide distribution of homologs, meaning the final product contains molecules with a varying number of EO units. The "peaked distribution" is a technologically advanced version where the process is optimized to produce a much narrower range of homologs, centered around the target of 5 EO [2].
  • Performance Advantage: This peaked distribution is crucial because homologs with too few EO units (<3 EO) are too lipophilic (oil-loving), while those with too many (>5 EO) are too hydrophilic (water-loving). A narrower distribution ensures most molecules have the optimal lipophilic-hydrophilic balance, leading to superior performance as surfactants and adjuvants [2].
  • Synthesis Catalyst: Advanced synthesis methods for achieving this peaked distribution use catalysts like calcium-based catalysts or rare earth triflimide, instead of conventional hydroxide catalysts [2].

The diagram below illustrates the logical relationship between the synthesis process, the resulting molecular distribution, and the final product's performance.

G Start Raw Materials Cocoamine + EO Process1 Standard Base-Catalyzed Process Start->Process1 Process2 Advanced Catalyzed Process (e.g., Ca-based catalyst) Start->Process2 Output1 Broad Homolog Distribution Process1->Output1 Char1 • Wide EO range • Suboptimal performance Output1->Char1 Output2 Peaked Homolog Distribution (POE (5) Cocoamine) Process2->Output2 Char2 • Narrow EO range (3-5 EO) • Optimal lipophilic-hydrophilic balance Output2->Char2 Application Enhanced Performance in: - Herbicide Adjuvants - Surfactants Output2->Application

Synthesis paths and resulting product performance.

Market Drivers and Application Analysis

The growth of POE (5) cocoamine is driven by demand across several industries. The table below details the key applications and their market context.

Application Market Driver & Trend Key Market Data
Agrochemical Adjuvants Rising global food demand drives need for effective crop protection products. Cocoamine-based adjuvants enhance herbicide absorption [1] [3]. Agrochemicals is the fastest-growing end-use industry for cocoamines [3].
Personal Care & Cosmetics Consumer shift toward natural ingredients. Cocoamine derivatives provide conditioning and foaming properties in shampoos and skin care [1]. Personal Care is the largest end-use industry segment [3].
Industrial Surfactants Used in industrial cleaning, textiles, and as lubricant additives. Trend towards bio-based and sustainable formulations creates new opportunities [1]. Surfactants dominate application share; Emulsifiers are the fastest-growing application segment [3].

Research and Development Workflow

For researchers and scientists, developing or working with specialized surfactants like peaked-distribution POE cocoamine follows a logical workflow. The diagram below outlines this process from hypothesis to commercial analysis.

G Hypo Hypothesis & Design (e.g., peaked distribution for better performance) Synthesis Synthesis & Optimization (Catalyst selection, process control) Hypo->Synthesis Define target Charac Product Characterization (Homolog distribution analysis, Purity assessment) Synthesis->Charac Produce sample Charac->Synthesis Adjust process Testing Performance Testing (Adjuvant efficacy, surface tension measurement) Charac->Testing Confirm specs Testing->Hypo Refine design Eval Safety & Regulatory Evaluation (Environmental impact, compliance) Testing->Eval Validate performance Eval->Synthesis Mitigate risk Comm Commercial Scale-Up & Market Launch Eval->Comm Ensure compliance

R&D workflow for specialized surfactant development.

I hope this structured technical guide provides a solid foundation for your research and development work.

Note on Experimental Protocols: The search results, particularly the patent [2], describe the concept of achieving a peaked distribution using specific catalysts but do not provide a detailed, step-by-step laboratory synthesis protocol suitable for direct experimental replication.

References

Comprehensive Technical Guide: PEG-5 Cocamine Surfactant Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

PEG-5 Cocamine is a nonionic surfactant with significant emulsifying capabilities derived from coconut oil fatty acids and modified with approximately 5 moles of ethylene oxide. This chemical structure provides a balanced hydrophilic-lipophilic character (HLB ~6) that enables diverse functionality across cosmetic, pharmaceutical, and industrial applications. As a multi-functional additive, it serves not only as an effective emulsifier but also exhibits anti-irritant properties, foam-boosting capabilities, and cationic characteristics under acidic conditions. The following comprehensive technical analysis examines PEG-5 Cocamine's physicochemical properties, functional mechanisms, experimental protocols, and formulation guidelines to support researchers and product development professionals in optimizing applications of this versatile surfactant.

Introduction and Chemical Identity

PEG-5 Cocamine represents a class of ethoxylated fatty amine surfactants derived from natural coconut oil sources through controlled chemical synthesis. The production process involves extracting fatty acids from coconut oil, followed by reaction with ethylene oxide in a carefully controlled ethoxylation process that averages 5 moles of ethylene oxide per mole of cocamine [1]. This results in a chemical structure featuring both hydrophobic alkyl chains from the coconut-derived fatty acids and hydrophilic polyethyelene glycol chains, creating an amphiphilic character essential for surfactant functionality. The "PEG-5" designation specifically refers to the average degree of ethoxylation, which critically determines the compound's solubility properties and overall hydrophilic-lipophilic balance [2].

The molecular architecture of PEG-5 Cocamine enables its dual functionality as both nonionic and cationic surfactant, particularly in acidic environments where the amine group can become protonated [2]. This pH-dependent behavior makes it particularly valuable in formulations requiring conditioning, substantivity, or corrosion inhibition. The compound is supplied as an amber to yellow viscous liquid with approximately 100% active substance content, making it suitable for various applications without requiring additional purification or concentration steps [2]. Its classification as a nonionic surfactant with incidental cationic character provides unique advantages in stabilization, emulsification, and surface activity across diverse formulation environments.

Physicochemical Characteristics and Properties

The physicochemical profile of PEG-5 Cocamine establishes its functional capabilities and application suitability. The following table summarizes its core technical properties:

Table 1: Fundamental Properties of PEG-5 Cocamine

Property Specification Reference
CAS Number 61791-14-8 [3] [4]
INCI Name PEG-5 Cocamine [4]
Appearance Yellow to amber liquid [3] [4]
Solubility Water-insoluble [3] [4]
pH (5% solution) 9-11 [4]
HLB Value 6 [3] [4]
Freezing Point ≈ -19°C [2]
Active Substance ≈ 100% [2]

Beyond these fundamental characteristics, PEG-5 Cocamine demonstrates several performance-oriented properties critical to its functionality:

  • Surface Activity: Exhibits strong adsorption at interfaces, significantly reducing surface tension and facilitating emulsion formation and stabilization [2] [5].

  • Hard Water Resistance: Maintains efficacy in high mineral content environments without precipitation or deactivation, unlike many ionic surfactants [2].

  • Chemical Stability: Shows resilience across acidic and alkaline conditions, enabling use in diverse formulation pH ranges without molecular degradation [2].

  • Thermal Behavior: As a nonionic surfactant, PEG-5 Cocamine exhibits temperature-dependent solubility, characteristic of polyethoxylated surfactants, with reduced aqueous solubility at elevated temperatures [6].

The hydrophilic-lipophilic balance (HLB) value of approximately 6 positions PEG-5 Cocamine firmly within the water-in-oil emulsifier range, indicating greater lipophilicity than hydrophilicity [3] [4]. This HLB value derives from Griffin's calculation method for nonionic surfactants, which divides the weight percentage of the hydrophilic portion by 5 [6]. The balanced amphiphilicity enables the surfactant to effectively stabilize interfaces between oil and water phases, particularly in emulsion systems where the oil phase constitutes a significant portion.

Table 2: Performance Characteristics of PEG-5 Cocamine

Characteristic Properties Application Benefit
Emulsification Forms and stabilizes water-in-oil emulsions Prephase separation in creams and lotions
Surface Activity Reduces interfacial tension Enhances spreading and wetting
Chemical Compatibility Stable in acid/alkaline environments Suitable for varied formulation types
Substantivity Cationic character in acidic conditions Improved conditioning and corrosion inhibition
Foam Modification Boosts and stabilizes existing foam systems Enhanced foam quality in cleansing products

Functional Applications and Mechanisms

Cosmetic and Personal Care Applications

PEG-5 Cocamine serves multiple functional roles in cosmetic and personal care formulations at typical use concentrations of 1-10% [4]. As a primary emulsifier, it facilitates the formation of stable oil-water mixtures in creams and lotions by adsorbing at the interface and creating a protective barrier around dispersed droplets [1]. In cleansing products such as shampoos and body washes, it functions as a mild surfactant with foam-boosting characteristics, enhancing lather volume and stability without significantly contributing to primary detergency [3] [4]. The compound also demonstrates anti-irritant properties when combined with more aggressive surfactants, potentially mitigating their skin barrier disruption effects [3].

In hair care applications, particularly hair color products, PEG-5 Cocamine aids in dye dispersion and hair fiber wetting, promoting even color distribution and improved dye penetration [3] [4]. Its mild cationic character under acidic conditions provides anti-static benefits and improves hair manageability [2]. The compound's low comedogenic rating of 1 on a 0-5 scale makes it suitable for facial products and applications for acne-prone skin, as it is unlikely to clog pores or contribute to blemishes [1].

Industrial and Household Applications

Beyond cosmetic applications, PEG-5 Cocamine demonstrates significant utility in industrial and household formulations. In cleaning products, it exhibits exceptional detergency and dispersing properties, effectively removing particulate soil from various surfaces [2]. Its stability in acidic and alkaline environments combined with hard water resistance makes it valuable in industrial cleansers, metal degreasers, and institutional cleaning formulations [2].

The surfactant finds particular utility in metal treatment applications, where its cationic film-forming capability provides anti-corrosion effects on ferrous metals [2]. When included in lubricant formulations, it contributes to both cooling and greasing functions while enhancing fire-retardant properties in hydraulic fluids [2]. In agrochemical formulations, PEG-5 Cocamine serves as an effective emulsifier for pesticide concentrates in emulsion-in-water (EW), emulsifiable concentrate (EC), and related delivery systems [2].

Experimental Protocols and Methodologies

Emulsion Formulation and Stability Testing

The emulsification capability of PEG-5 Cocamine can be evaluated through a standardized phase inversion temperature (PIT) protocol. This method leverages the temperature-dependent solubility of nonionic surfactants to achieve optimal emulsion formation [6].

  • Protocol:

    • Incorporate PEG-5 Cocamine into the oil phase at 3-5% concentration.
    • Heat both oil and water phases to 50°C.
    • Gradually add the water phase to the oil phase with continuous mixing.
    • Maintain mixing for 120 seconds after complete addition.
    • Cool the emulsion to room temperature while continuing mild agitation.
    • Evaluate appearance, viscosity, and phase separation immediately, at 3 hours, and 24 hours post-preparation [6].
  • Evaluation Parameters:

    • Macroscopic Appearance: Assess color, homogeneity, and consistency.
    • Accelerated Stability Testing: Centrifuge at 3000 rpm for 30 minutes to detect phase separation.
    • Temperature Cycling: Subject emulsions to alternating 4°C and 40°C temperatures in 24-hour cycles.
    • Phase Separation Measurement: Quantify any separated oil or water phase as percentage of total volume [6].

The following workflow diagram illustrates the emulsion formulation and testing protocol:

G Figure 1: Emulsion Formulation and Testing Workflow start Start Formulation step1 Incorporate PEG-5 Cocamine into Oil Phase start->step1 step2 Heat Oil and Water Phases to 50°C step1->step2 step3 Add Water Phase to Oil Phase with Mixing step2->step3 step4 Mix for 120 Seconds step3->step4 step5 Cool to Room Temperature with Mild Agitation step4->step5 eval Evaluate Emulsion Stability step5->eval test1 Macroscopic Appearance eval->test1 Initial test2 Accelerated Centrifugation eval->test2 3 hours test3 Temperature Cycling eval->test3 24 hours complete Stability Assessment Complete test1->complete test2->complete test3->complete

Surface Tension Measurement and CMC Determination

The surface activity of PEG-5 Cocamine can be quantified through equilibrium surface tension measurements to determine its critical micelle concentration (CMC).

  • Protocol:

    • Prepare aqueous solutions of PEG-5 Cocamine at concentrations ranging from 0.001 mg/mL to 10 mg/mL.
    • Allow solutions to equilibrate for 24 hours at constant temperature (25°C).
    • Measure surface tension using a tensiometer (Wilhelmy plate or Du Noüy ring method).
    • Perform minimum of five measurements per concentration.
    • Plot surface tension versus logarithm of concentration.
    • Determine CMC as the concentration where the slope change occurs [5].
  • Data Analysis:

    • CMC Value: Identify the inflection point in the surface tension curve.
    • Surface Pressure: Calculate πCMC = γ0 - γCMC, where γ0 is pure water surface tension.
    • Adsorption Efficiency: Determine pC20 as the negative log of concentration required to reduce surface tension by 20 mN/m.
    • Maximum Surface Excess: Calculate Γmax = (-1/2.303nRT)(dγ/dlogC)T, where n=1 for nonionics.
    • Minimum Molecular Area: Compute Amin = 1016/(ΓmaxNA) [5].

Formulation Guidelines and Compatibility

HLB System and Surfactant Selection

The Hydrophile-Lipophile Balance (HLB) system provides a rational approach to surfactant selection and optimization for specific emulsion types. PEG-5 Cocamine with its HLB of 6 falls within the recommended range for water-in-oil emulsions (HLB 4-6) [6]. The HLB value can be calculated using Griffin's method for nonionic surfactants: HLB = Weight % Hydrophile/5 [6]. For PEG-5 Cocamine, this calculation considers the molecular weight contribution of the ethylene oxide groups relative to the entire molecule.

The following diagram illustrates the relationship between HLB values and surfactant functionality:

G Figure 2: HLB Value Functional Spectrum for PEG-5 Cocamine cluster_hlb_scale HLB Functional Spectrum hlb0 HLB 1-3: Anti-foaming hlb3 HLB 3-6: Water-in-Oil Emulsifier hlb6 HLB 7-9: Wetting Agent hlb9 HLB 8-18: Oil-in-Water Emulsifier hlb13 HLB 13-15: Detergent hlb15 HLB 10-18: Solubilizer peg5 PEG-5 Cocamine (HLB ≈ 6) peg5->hlb3 Primary Function peg5->hlb6 Secondary Function

Phase Inversion Temperature (PIT) Method

The Phase Inversion Temperature method represents a complementary approach to HLB for optimizing nonionic surfactant systems. For PEG-5 Cocamine, the PIT process involves:

  • Procedure:

    • Incorporate PEG-5 Cocamine into the oil phase.
    • Heat both oil and water phases to approximately 10-15°C above the anticipated inversion temperature.
    • Add water phase to oil phase with continuous mixing.
    • Monitor conductivity or viscosity to identify phase inversion.
    • Cool rapidly while maintaining agitation to stabilize the desired emulsion type [6].
  • Optimization Considerations:

    • Ethoxylation Degree: Higher EO content increases PIT.
    • Oil Phase Polarity: More polar oils generally decrease PIT.
    • Electrolyte Content: Dissolved salts typically lower PIT.
    • Surfactant Concentration: Higher concentrations moderate temperature effects [6].

The PIT method typically yields finer droplet sizes and enhanced emulsion stability compared to room-temperature emulsification, particularly for PEG-5 Cocamine and similar ethoxylated surfactants [6].

Safety and Regulatory Considerations

Toxicological Profile

PEG-5 Cocamine is generally regarded as safe for topical applications in cosmetic formulations, though comprehensive safety assessment should be conducted for specific use cases. The compound may cause mild skin irritation in sensitive individuals, with potential for allergic reactions or contact dermatitis in predisposed populations [1]. The low comedogenic rating (1 on a 0-5 scale) indicates minimal pore-clogging potential, making it suitable for facial applications and formulations targeting acne-prone skin [1].

Regulatory Status and Documentation

PEG-5 Cocamine holds approved INCI nomenclature for cosmetic applications and is listed in relevant industry databases with CAS registry number 61791-14-8 [3] [4]. The material is typically not animal tested and generally contains no animal-derived components, making it suitable for vegan formulations [4]. For international shipping and customs classification, the compound falls under HS code 3402319000 [3] [4]. Appropriate documentation including certificates of analysis, material safety data sheets, and technical data sheets should be obtained from suppliers to ensure regulatory compliance for specific applications and markets.

Conclusion and Research Directions

PEG-5 Cocamine represents a versatile surfactant platform with demonstrated efficacy across cosmetic, household, and industrial applications. Its balanced HLB value of approximately 6, pH-dependent functionality, and favorable safety profile make it particularly valuable for water-in-oil emulsion systems and applications requiring cationic character under acidic conditions. The temperature-dependent solubility characteristics enable utilization of PIT methodologies for optimized emulsion formation, while its hard water tolerance and chemical stability broaden formulation possibilities across challenging environments.

References

General Principles and Optimization Strategies for Nanoparticle Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key parameters and methods from the search results that are highly relevant to developing a POE (5) coco amine nanoparticle synthesis protocol.

Aspect Optimization Goal Relevant Techniques & Considerations Source / Context

| Dispersion & Size Control | Homogeneous, stable dispersions with controlled size and low PDI [1] [2]. | Sonication: Probe vs. bath; optimization of time, amplitude, and pulses [1]. Microfluidics: Precise control over total flow rates and flow rate ratios to produce particles from 40-200 nm [2]. | Protocol for nanomaterial dispersion; LNP production systems. | | Characterization | Accurate measurement of critical quality attributes (CQAs). | Dynamic Light Scattering (DLS): For particle size distribution and Polydispersity Index (PDI) [1]. UV-Vis Spectroscopy: For sample analysis and characterization [1]. Transition Electron Microscopy (TEM): For direct visualization of particle morphology and agglomeration [1]. | Protocol for nanomaterial dispersion. | | Process Parameters | High encapsulation efficiency (EE%), transfection efficacy, and consistent scale-up [2]. | Flow Rate Ratios: Modifying the ratio of aqueous to organic phases [2]. Collection Conditions & Diluents: Affecting final particle stability [2]. Mixing Geometries: Influencing nanoparticle properties [2]. | LNP exploration and optimization platforms. | | Surface Functionalization | Tunable properties for specific applications (e.g., drug delivery) [3]. | Chitosan NPs: Properties can be adjusted with various structural modifications to serve as reinforcement or functional elements [3]. | Review on chitosan nanoparticles. |

Proposed Synthesis Workflow for this compound Nanoparticles

Based on the general principles, here is a logical workflow for synthesizing and characterizing these nanoparticles. The following diagram outlines the key stages from preparation to final analysis.

synthesis_workflow start Start: Protocol Design prep Phase 1: Solution Preparation start->prep synth Phase 2: Nanoparticle Synthesis prep->synth char Phase 3: Purification & Characterization synth->char app Phase 4: Application Analysis char->app end Data Analysis & Optimization app->end

Phase 1: Solution Preparation

This initial phase involves preparing the raw materials. While exact concentrations would need to be determined experimentally, this stage is critical for reproducibility.

  • Dissolve this compound in a suitable aqueous solvent (e.g., deionized water or a specific buffer) to a target concentration.
  • Prepare an Aqueous Phase that may contain stabilizers or other excipients.
  • If using a method like nanoprecipitation, prepare an Organic Phase with the polymer or lipid in a water-miscible solvent.
Phase 2: Nanoparticle Synthesis (Method Options)

This is the core formation step. The following diagram illustrates two common synthesis pathways and the parameters that influence the final product.

synthesis_methods method Synthesis Method Selection microfluidics Microfluidics method->microfluidics  Precisely Controlled sonication Sonication-Assisted method->sonication  Easily Accessible param_micro Total Flow Rate (TFR) Flow Rate Ratio (FRR) Mixing Geometry microfluidics->param_micro np_formation Nanoparticle Formation param_micro->np_formation param_sonic Sonication Type (Probe/Bath) Amplitude & Duration Pulse Cycles (On/Off) sonication->param_sonic param_sonic->np_formation

  • Microfluidics-based Synthesis: This is the preferred method for achieving high homogeneity and easy scale-up [2]. As indicated in the search results, platforms like "Sunshine" can automate the exploration of ideal flow rates, ratios, and mixing options. You would mix the organic and aqueous phases within a microfluidic device ("Sunnies").
  • Sonication-Assisted Synthesis: This is a more accessible lab method [1]. The protocol involves using a probe sonicator or an ultrasound bath. It is crucial to optimize the conditions (e.g., 1.1 Watt, 1 sec on/ 1 sec off for 2 minutes, as an example from the protocol) to prevent re-agglomeration, which can occur with over-sonication.
Phase 3: Purification & Characterization

After synthesis, raw dispersions require processing to remove impurities and characterize key attributes.

  • Purification: Use techniques like dialysis, tangential flow filtration (TFF), or centrifugal filtration to remove free polymers, solvents, or unencapsulated drugs.
  • Characterization:
    • Size and PDI: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index. Aim for a PDI < 0.2, as demonstrated in optimized systems [2].
    • Morphology: Use Transition Electron Microscopy (TEM) to visually confirm nanoparticle size, shape, and the absence of large aggregates [1].
    • Surface Charge: Use Zeta Potential measurement to assess colloidal stability.
    • Encapsulation Efficiency (EE%): If encapsulating an active ingredient, measure EE% using a method like dialysis and UV-Vis spectroscopy [1] [2].
Phase 4: Application Analysis

Finally, test the synthesized nanoparticles for their functional performance.

  • For drug delivery applications, conduct in vitro release studies to profile the release of the active ingredient.
  • Evaluate transfection efficacy or cellular uptake in relevant cell lines, potentially using labeled nanoparticles as described in the gold nanorod (AuNR) tracking protocol [4].

Key Experimental Considerations for Protocol Development

When developing your specific protocol, please consider the following points derived from the search results:

  • Optimization is Iterative and Specific: The search results emphasize that optimization strategies must be re-evaluated for any change in nanomaterial type or dispersion medium [1]. A Design of Experiments (DoE) approach is highly recommended to efficiently explore the multi-dimensional parameter space (e.g., sonication time vs. amplitude, flow rate ratio vs. total flow rate).
  • Criticality of Characterization: Relying on a single characterization method can be misleading. The search results show that TEM images can reveal agglomeration or drying effects that might not be fully apparent from DLS data alone [1]. Using multiple, orthogonal techniques is essential for a true understanding of the nanoparticle properties.
  • Scale-Up Path: If the goal is eventual translation, it is prudent to consider scale-up early. The search results highlight the advantage of using the same core process technology (e.g., microfluidic methods and reusable devices) from screening through to GMP production to ensure consistency and transferability [2].

If You Were to Continue Searching

Given that a direct protocol was not found, your subsequent research could focus on:

  • Using more specific search terms, such as "polyoxyethylene (5) coco amine" or the specific CAS number of the compound, combined with "nanoparticle" or "nanocarrier synthesis".
  • Searching in specialized chemical and patent databases (e.g., SciFinder, USPTO) for more technical literature.
  • Reviewing the supplier documentation for this compound, as they may provide formulation guidelines.

References

Application Notes: PEGylated Lipids in Nanoparticle Formulation

Author: Smolecule Technical Support Team. Date: February 2026

PEGylated lipids are crucial components in modern nanomedicine, primarily functioning as steric stabilizers to prevent nanoparticle aggregation and prolong systemic circulation by reducing nonspecific uptake by the immune system [1] [2] [3]. While DSPE-PEG and DMG-PEG are among the most extensively documented PEG-lipids in peer-reviewed literature and commercial applications (including COVID-19 mRNA vaccines) [1] [4] [3], the specific research and application data for PEG-5 Cocamine in this context are less prevalent.

The following table summarizes the key functions and considerations for PEG-lipids based on the available research:

Aspect Key Considerations in Formulation
Primary Function Steric stabilization; prevents nanoparticle aggregation and opsonization [1] [2] [3].
Impact on Efficacy Prolongs circulation half-life; enhances accumulation in targets via EPR effect [2] [5].
Critical Parameters PEG molecular weight (chain length), PEG density (molar % in formulation), lipid anchor structure, and linker chemistry [1] [3].
Immunogenicity Potential for Accelerated Blood Clearance (ABC phenomenon) and hypersensitivity (CARPA) upon repeated dosing [3].

The workflow for developing and optimizing a nanoparticle formulation using a PEGylated lipid component typically involves several key stages, as illustrated below:

workflow Start Define Formulation Objective P1 Select PEG-Lipid & Components Start->P1 P2 Establish Synthesis Method P1->P2 P3 Optimize Formulation Parameters P2->P3 P4 Physicochemical Characterization P3->P4 P5 In Vitro & In Vivo Evaluation P4->P5

Detailed Experimental Protocols

Here are detailed methodologies for key experiments in formulating and evaluating PEGylated nanoparticles, adaptable for use with various PEG-lipids.

Protocol 1: Microfluidic Synthesis of PEGylated PLGA Nanoparticles

This protocol describes the synthesis of polymeric nanoparticles using a high-flow microfluidic device for superior control and reproducibility [4] [5].

  • Objective: To reproducibly formulate monodisperse, drug-loaded PLGA-PEG nanoparticles.

  • Materials:

    • Polymers: PLGA (e.g., Lactide:Glycolide 50:50, MW 12,000-55,000) [6] [4] [5].
    • PEG-Lipid: DSPE-PEG2000-Amine or alternative (e.g., DMG-PEG, PEG-5 Cocamine if suitable) [4].
    • Drug: Model hydrophobic drug (e.g., Curcumin, 5-Fluorouracil) [6] [4].
    • Solvents: Acetonitrile (ACN, organic phase), Ethanol, MilliQ water (aqueous phase) [4] [5].
    • Equipment: NanoAssemblr Benchtop or equivalent microfluidic mixer, Zetasizer for DLS [4].
  • Method:

    • Preparation of Solutions:
      • Organic Phase: Dissolve PLGA (10 mg/mL) and the drug (e.g., 0-7.5% w/w of polymer) in acetonitrile [4].
      • Aqueous Phase: Dissolve DSPE-PEG (10% w/w of polymer) in a 4% ethanol/water solution. Briefly heat in a water bath at 60°C for 30 seconds to ensure complete dissolution [4].
    • Instrument Setup:
      • Set the microfluidic instrument with a total flow rate (TFR) of 12 mL/min and a flow rate ratio (FRR) of 1:1 (aqueous:organic) [4].
    • Nanoparticle Formation:
      • Simultaneously inject the organic and aqueous phases into the two inlet ports.
      • Collect the nanoparticle suspension from the outlet port, discarding the initial and final ~0.25 mL to ensure stability [4].
    • Purification & Storage:
      • Perform solvent exchange to remove acetonitrile and unencapsulated drug using centrifugal filters (e.g., Amicon Ultra, 10,000 NMWL) at 1600× g for 30 minutes (repeat 3x with water) [4].
      • Lyophilize the purified nanoparticles for long-term storage [6].
Protocol 2: Formulation Screening & Optimization Using a Design of Experiments (DoE) Approach

This protocol is adapted from LNP-mRNA studies and is highly relevant for systematically optimizing multi-component formulations [1].

  • Objective: To systematically screen PEG-lipids and optimize the molar ratios of all lipid components for maximum encapsulation efficiency and functional performance.

  • Materials:

    • Lipid components: Ionizable lipid, phospholipid (e.g., DOPE), Cholesterol, a panel of PEG-lipids [1].
    • Cargo: mRNA, siRNA, or a small molecule drug.
    • Equipment: Microfluidic mixer, Zetasizer, HPLC for encapsulation analysis.
  • Method:

    • Initial Screening:
      • Prepare a panel of LNP formulations, keeping the ionizable lipid, phospholipid, and cholesterol constant while varying the PEG-lipid (e.g., from different families like glyceride, PE, ceramide) and PEG molecular weights (e.g., 2k vs 5k) [1].
      • Screen these formulations for key performance indicators (KPIs) like particle size, PDI, and encapsulation efficiency to identify the top "hits" [1].
    • DoE Optimization:
      • Using a top-performing PEG-lipid, create a DoE matrix that systematically varies the molar percentages of all four lipid components (e.g., Ionizable Lipid, Phospholipid, Cholesterol, PEG-Lipid) [1].
      • Formulate LNPs for each condition in the matrix using a standardized microfluidic method.
    • Advanced Characterization:
      • Beyond standard metrics (size, PDI, zeta potential), assess advanced parameters for the DoE formulations:
        • mRNA Encapsulation Efficiency: Use a Ribogreen assay [1].
        • Membrane Integrity: Evaluate using a Laurdan assay at different pH levels (e.g., pH 7.5 and 4.5). A lower GP~7.5~/GP~4.5~ ratio correlates with enhanced protein expression [1].
        • Internal Structure: Analyze using Small-Angle X-Ray Scattering (SAXS) and Cryo-TEM [1].
Protocol 3: Characterization of Nanoparticle Cytotoxicity and Apoptosis

This protocol assesses the biological activity of drug-loaded nanoparticles in cancer cell lines [6].

  • Objective: To evaluate the in vitro cytotoxicity and mechanism of cell death induced by drug-loaded PEGylated nanoparticles.

  • Materials:

    • Cell lines: e.g., HepG2 (hepatocellular carcinoma), Daoy (medulloblastoma), HT-29 (colorectal carcinoma) [6].
    • Reagents: DMEM culture medium, FBS, MTT reagent, Annexin V-PE/7-AAD apoptosis kit [6].
  • Method:

    • Cell Viability (MTT) Assay:
      • Seed cells in a 96-well plate and incubate for 24 hours.
      • Treat cells with free drug, blank NPs, and drug-loaded NPs at a range of concentrations.
      • After 72 hours, add MTT reagent and incubate for 4 hours.
      • Dissolve the formed formazan crystals with DMSO and measure absorbance at 570 nm. Cell viability is expressed as a percentage relative to untreated control cells [6].
    • Apoptosis Assay (Annexin V/7-AAD):
      • Seed and treat cells as above in a 6-well plate.
      • After 48 hours, harvest the cells and stain with Annexin V-PE and 7-AAD according to the kit protocol.
      • Analyze the stained cells immediately using flow cytometry to distinguish between live (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), and late apoptotic/necrotic (Annexin V+/7-AAD+) cell populations [6].

Data Presentation and Analysis

The table below consolidates quantitative data from various studies on how PEG-related parameters influence nanoparticle properties.

Table 2: Impact of PEGylation Parameters on Nanoparticle Properties

Parameter Impact on Nanoparticle Properties Experimental Data

| PEG Concentration | Size & PDI: Higher PEG-lipid % can reduce particle size. Encapsulation: Higher PEG-lipid fraction can decrease mRNA encapsulation efficiency [1] [4]. | Microfluidic PLGA NPs: 10% w/w DSPE-PEG optimal for size (102 nm) and PDI (0.126) [4]. LNP-mRNA: Encapsulation efficiency increased with a lower PEG-lipid fraction [1]. | | PEG Molecular Weight (MW) | Stability & Circulation: Higher MW PEG provides a thicker steric barrier and longer circulation. Immunogenicity: Both very short and long chains may increase ABC phenomenon risk [3]. | LNP Screening: Both DMG-PEG2k and DMG-PEG5k were evaluated, with PEG5k identified as a promising candidate for intramuscular mRNA delivery [1]. | | Physical PEGylation | Drug Loading & Cytotoxicity: Physical incorporation of PEG (e.g., PEG 6000) into PLGA/PCL NPs can enhance drug entrapment and in vitro cytotoxicity [6]. | 5-FU Loaded NPs: PEG 6000 increased entrapment efficiency (31.96% to 74.09%) and fostered cytotoxicity in Daoy and HepG2 cells [6]. |

Critical Considerations for Researchers

  • Immunogenicity of PEG: Be aware of the potential for Accelerated Blood Clearance (ABC) and Complement Activation-Related Pseudoallergy (CARPA), especially with repeated dosing. This is a key factor in translational research [3].
  • Parameter Interdependence: The ratios of all LNP components (ionizable lipid, cholesterol, phospholipid, PEG-lipid) are critically interdependent. Balancing these ratios is essential for maximizing functionality, such as membrane integrity and endosomal escape [1].
  • Synthesis Method Matters: The choice between bulk mixing and microfluidic synthesis significantly impacts batch-to-batch reproducibility, particle size homogeneity, and encapsulation efficiency. Microfluidics offers superior control [4] [5].

References

POE (5) coco amine polymer synthesis modifier

Author: Smolecule Technical Support Team. Date: February 2026

POE Coco Amine: Chemical Identity

The search results indicate that "POE" in this context stands for PolyOlefin Elastomer. "POE (2) coco amine" is identified as a specific product from a chemical supplier [1]. The number in parentheses likely refers to the number of ethylene oxide units in the molecule.

General Properties of Polyolefin Elastomers (POEs) [2]:

  • Structure: Copolymers of ethylene-butene or ethylene-octene.
  • Form: Supplied in pellet form.
  • Key Characteristics: Superior elasticity, toughness, low-temperature ductility, excellent thermal stability, and UV resistance.
  • Compatibility: Excellent compatibility with most olefinic materials.
  • Applications: Widely used as an impact modifier for plastics (especially in polypropylene), in automotive parts, wire and cable, and adhesives.

Potential Modification and Synthesis Context

While direct synthesis protocols for POE coco amine are unavailable in the search results, the following table summarizes related chemical concepts that provide context for its potential role.

Concept Description Relevance to POE Coco Amine
Epoxy-Amine Adduct [3] An adduct formed by reacting a polyamine with monoepoxide and polyepoxy resins; used in paint binders. Suggests potential use of amine-based modifiers in polymer resin systems.
Polyamide Synthesis [4] Polycondensation reactions using diamines and dicarboxylic acids. Illustrates the use of amine monomers in polymer synthesis.
Direct Polycondensation [4] A method for synthesizing polyamides using condensing systems like triphenyl phosphite/pyridine. Highlights possible reaction methodologies, though not specific to POE coco amine.

Information Limitations and Research Alternatives

The search results lack detailed synthesis protocols, quantitative data on reaction conditions, or specific properties for POE (5) coco amine. Here are suggestions for obtaining more detailed information:

  • Consult Manufacturer Data Sheets: Source technical data sheets and safety data sheets (SDS) from chemical suppliers like ChemService Inc. [1].
  • Use Specialized Databases: Search scientific databases (Scifinder, Reaxys, patents) for "polyoxyethylene coco amine" or "ethoxylated coconut amine".
  • Refine Your Search: The term "POE" can also mean "polyoxyethylene" in surfactant chemistry, which may be more relevant for an ethoxylated amine. Searching with these alternative terms may yield more pertinent results.

Proposed Experimental Workflow

Based on the general context of polymer modification, the following diagram outlines a high-level workflow for incorporating a modifier like POE coco amine. Specific steps would need to be defined through further research.

G Start Start: Polymer Modification Prep Material Preparation and Drying Start->Prep Mix Melt Blending with POE Coco Amine Prep->Mix Process Processing (Extrusion/Pelletizing) Mix->Process Test Material Testing & Characterization Process->Test Eval Performance Evaluation Test->Eval End End: Application Assessment Eval->End

References

Comprehensive Application Notes and Protocols for Polyethoxylated Cocoamine as an Emulsifying Agent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Polyethoxylated Cocoamine and Key Properties

Polyethoxylated cocoamine represents a class of surfactant compounds derived from coconut oil alkyl chains and ethylene oxide modification. These compounds feature a unique molecular architecture consisting of a hydrophobic alkyl chain (typically 12-18 carbon atoms) connected to a hydrophilic polyethoxy chain. The INCI name for this compound is PEG-15 Cocoamine, with CAS number 61791-14-8, and it has a molar mass of approximately 850 g/mol [1]. This specific chemical structure confers amphiphilic characteristics, enabling the molecule to position itself at oil-water interfaces and effectively reduce surface tension. The ethylene oxide content, indicated by the "15" in PEG-15, signifies an average of 15 ethylene oxide units per molecule, which balances the hydrophilic and lipophilic properties optimal for oil-in-water (O/W) emulsion stabilization [1].

The distinctive feature of polyethoxylated cocoamines lies in their dual functionality as both non-ionic and cationic surfactants, particularly in acidic systems [1]. This dual nature expands their utility across diverse industrial applications where both emulsification and surface activity are required. The compound presents as a clear liquid at room temperature with a light to dark brown coloration and characteristic amine-like odor [2]. It demonstrates excellent solubility in water, ethanol, acetone, and ethyl acetate, with a density of approximately 1.02 g/ml at 30°C and solidification at -8°C [1]. Furthermore, PEG-15 Cocoamine exhibits remarkable stability under various conditions, including resistance to hard water and compatibility with both acidic and alkaline formulations, making it particularly valuable for industrial processes where pH variability is common [1].

Industrial Applications and Formulation Considerations

Comprehensive Industrial Applications
  • Metal Cleaning and Treatment: Polyethoxylated cocoamine serves dual functions as both an emulsifier and corrosion inhibitor in metal treatment formulations [2]. In industrial metal cleaning applications, it effectively removes solid impurities and provides protective anticorrosion properties by forming a monolayer film on metal surfaces [1]. This protective barrier significantly reduces degradation during cleaning processes and storage. The compound is particularly valuable in acidic cleaning formulations where its cationic character enhances performance, and it is incorporated into products designed for spray and dip degreasing operations [2].

  • Textile Processing: In textile manufacturing, PEG-15 Cocoamine functions as both an emulsifying agent and leveling agent during fiber dyeing processes [1]. The compound facilitates uniform dye distribution by modifying interfacial tension between fibers and dye solutions, resulting in improved color fastness and reduced dye migration. Its compatibility with various textile chemicals and stability across pH variations make it particularly valuable for continuous dyeing operations where process consistency is critical for quality assurance.

  • Automotive Chemicals and Industrial Cleaning: Automotive care products leverage the detergency properties of polyethoxylated cocoamine for effective removal of road films, grease, and particulate matter from vehicle surfaces [1]. In institutional and industrial cleaning contexts, it is formulated into heavy-duty cleaners for hard surfaces, where its emulsification capabilities enable effective removal of oil-based soils without streaking. The compound's resistance to hard water precipitation ensures consistent performance across geographical regions with varying water mineral content [1].

  • Specialty Applications: Beyond these primary uses, polyethoxylated cocoamine demonstrates utility in several niche applications. It serves as a viscosity modifier for polar solvents including alcohols, ketones, and esters [2]. In the plastics industry, it acts as a processing aid and pigment dispersant, while in agrochemical formulations, it facilitates the emulsification of pesticide concentrates [2].

Table 1: Industrial Applications of Polyethoxylated Cocoamine

Application Sector Primary Function Secondary Benefits Typical Use Concentration
Metal Cleaning Emulsifier, Corrosion Inhibitor Hard water resistance, Surface protection 1-5% in concentrate
Textile Processing Leveling Agent, Emulsifier Dye uniformity, Process stability 0.5-3% in dye baths
Automotive Chemicals Detergent, Emulsifier Grease removal, Surface compatibility 2-7% in formulations
Industrial Cleaners Surfactant, Degreaser Hard surface cleaning, Foam control 3-8% in concentrates
Polymer Industry Dispersing Agent Viscosity modification, Pigment stabilization 0.5-2% in formulations
Formulation Considerations and Compatibility

The effective utilization of polyethoxylated cocoamine in industrial applications requires careful attention to formulation parameters and component compatibility. The compound demonstrates excellent compatibility with non-ionic and cationic surfactants, and under specific conditions, can be used with anionic products [2]. This compatibility profile enables formulators to create synergistic blends that enhance overall product performance. The pH adaptability of PEG-15 Cocoamine is particularly noteworthy, as it maintains functionality across both acidic and alkaline environments, unlike many surfactant systems that are limited to specific pH ranges [1].

For metal cleaning applications, optimal performance is achieved when polyethoxylated cocoamine is combined with chelating agents and alkaline builders that enhance soil removal while leveraging the compound's corrosion inhibition properties [2]. In emulsion formulations, the concentration typically ranges from 0.5% to 5% depending on the oil phase characteristics and desired emulsion stability [1]. The compound's resistance to hard water minerals (calcium and magnesium ions) eliminates the need for additional sequestering agents in many formulations, providing cost and simplicity advantages over more sensitive surfactant systems [1].

Experimental Protocols and Methodologies

Emulsion Formulation and Stability Testing

The development of stable emulsions using polyethoxylated cocoamine requires systematic approach to ensure reproducible results. The following protocol outlines the standard methodology for preparing oil-in-water (O/W) emulsions:

  • Materials Preparation: Gather the oil phase components (appropriate to your application), distilled water, and PEG-15 Cocoamine. Maintain all materials at ambient temperature (20-25°C) unless specific application requirements dictate otherwise. For standard testing, a mineral oil or synthetic hydrocarbon base provides consistent results for evaluation purposes.

  • Emulsion Preparation Method:

    • Create the oil phase by combining oil-soluble components with continuous gentle heating (40-45°C) if necessary to ensure homogeneity.
    • In a separate vessel, dissolve PEG-15 Cocoamine in the aqueous phase with moderate agitation (300-500 rpm).
    • Slowly add the oil phase to the aqueous phase at a controlled rate of approximately 1-2% of total volume per minute while maintaining agitation.
    • After complete addition, increase agitation speed to 800-1000 rpm for 5-7 minutes to ensure uniform droplet dispersion.
    • Reduce agitation to 200-300 rpm and continue mixing for an additional 10-15 minutes as the emulsion stabilizes.
  • Accelerated Stability Testing:

    • Subject the freshly prepared emulsion to centrifugation at 3,000 rpm for 30 minutes to assess phase separation tendency.
    • Conduct thermal cycling by alternating between 4°C and 45°C at 24-hour intervals for 2 weeks.
    • Monitor droplet size distribution using light scattering techniques at 0, 7, and 14 days.
    • Document any creaming, sedimentation, or phase separation at regular intervals.

Table 2: Standard Emulsion Formulation Template Using PEG-15 Cocoamine

Component Oil-in-Water Emulsion Concentrated Emulsion Microemulsion Function in Formulation
Oil Phase 20-40% 40-60% 10-30% Dispersed phase
PEG-15 Cocoamine 1-3% 3-5% 5-10% Primary emulsifier
Co-emulsifier 0.5-1% 1-2% 2-5% Stabilization aid
Aqueous Phase Balance to 100% Balance to 100% Balance to 100% Continuous phase
Additives (preservatives, etc.) As required As required As required Functional enhancement
Corrosion Inhibition Evaluation Protocol

Polyethoxylated cocoamine provides significant corrosion protection in metal treatment applications. The following protocol standardizes the evaluation of its efficacy:

  • Test Specimen Preparation:

    • Prepare metal coupons (typically mild steel, aluminum, or copper based on application) of standardized dimensions (e.g., 50mm × 25mm × 1mm).
    • Polish surfaces sequentially with 180, 400, and 600 grit abrasive paper to achieve uniform surface finish.
    • Degrease specimens with acetone and isopropanol, then dry in a desiccator for 24 hours.
    • Weigh each specimen to the nearest 0.1 mg and document initial mass.
  • Testing Methodology:

    • Prepare test solutions containing varying concentrations of PEG-15 Cocoamine (0.1%, 0.5%, 1.0%) in appropriate media (distilled water, synthetic hard water, or mild acidic/alkaline solutions).
    • Immerse prepared metal coupons in test solutions, ensuring complete submersion without contact with container walls.
    • Maintain control specimens in solutions without the additive for baseline comparison.
    • Conduct testing under both static conditions and with mild agitation (50-100 rpm) to simulate practical applications.
    • Maintain temperature at 25°C ± 2°C or elevate to 40°C ± 2°C for accelerated testing.
  • Evaluation and Analysis:

    • Remove specimens after predetermined intervals (24, 48, 96, 168 hours).
    • Clean following ASTM G1-03 standard to remove corrosion products.
    • Re-weigh specimens and calculate corrosion rate using formula: Corrosion Rate (mpy) = (534 × W) / (D × A × T) Where W = mass loss (mg), D = metal density (g/cm³), A = area (in²), T = time (hours).
    • Calculate inhibition efficiency using formula: IE (%) = [(CR₀ - CR₁) / CR₀] × 100 Where CR₀ = corrosion rate without inhibitor, CR₁ = corrosion rate with inhibitor.

The following workflow diagram illustrates the emulsion formation mechanism and testing protocol:

emulsion_workflow A Oil Phase Components C Controlled Mixing (40-45°C, 300-500 rpm) A->C Combine B Aqueous Phase with PEG-15 Cocoamine B->C Add to D Initial Emulsion Formation C->D Forms E High-Shear Mixing (800-1000 rpm, 5-7 min) D->E Process F Stable O/W Emulsion E->F Produces G Droplet Size Analysis F->G Characterize H Stability Testing G->H Proceed to I Centrifugation H->I Method 1 J Thermal Cycling H->J Method 2 K Performance Evaluation I->K Results J->K Results

Diagram 1: Emulsion Formation Mechanism and Testing Workflow

Quality Control, Safety, and Regulatory Considerations

Handling and Storage Specifications

Proper handling and storage of polyethoxylated cocoamine are essential for maintaining product integrity and ensuring workplace safety. The compound requires storage in airtight containers fabricated from polyethylene or stainless steel to prevent moisture absorption and oxidative degradation [2]. Optimal storage temperature ranges between 15°C and 30°C, with protection from direct sunlight and extreme temperature fluctuations. Under these conditions, the material typically maintains specification properties for a minimum of 24 months from manufacture date.

Personnel handling PEG-15 Cocoamine should utilize appropriate personal protective equipment including chemical-resistant gloves (nitrile or neoprene), safety goggles, and protective clothing to prevent skin and eye contact [2]. While the compound exhibits low volatility at ambient temperatures, adequate ventilation should be maintained in handling areas, and local exhaust ventilation is recommended during transfer operations. In case of accidental spillage, absorb with inert material and remove to ventilated area for disposal according to local regulations.

Quality Control and Analytical Methods

Rigorous quality control measures ensure consistent performance of polyethoxylated cocoamine across industrial applications. Key parameters for batch-to-batch verification include:

  • Physical Characterization: Appearance (clear liquid, light to dark brown), density (0.975-1.02 g/cm³ at 30°C), viscosity (approximately 150 mPa.s), and solidification point (-8°C to -10°C) [1] [2].

  • Chemical Composition: Determination of amine value (mg KOH/g), measurement of ethylene oxide content, and verification of water content (typically <1%). Fourier Transform Infrared Spectroscopy (FTIR) provides fingerprint confirmation of molecular structure, while High-Performance Liquid Chromatography (HPLC) can quantify specific components.

  • Performance Testing: Emulsification efficiency evaluated using standard mineral oil tests, foam characteristics measured by Ross-Miles method, and corrosion inhibition assessed through the protocol detailed in Section 3.2.

Table 3: Physical and Chemical Properties of PEG-15 Cocoamine

Property Specification Range Test Method Significance in Applications
Physical State Clear liquid Visual inspection Handling and processing characteristics
Color Light to dark brown Visual comparison Product formulation aesthetics
Odor Characteristic, amine-like Organoleptic Consumer acceptance in end products
Molecular Weight ~850 g/mol GPC, Osmometry Dosage calculations and performance
Solubility in Water Soluble Visual after stirring Ease of formulation
Density at 30°C 0.975-1.02 g/cm³ Digital densimeter Formulation weight calculations
Viscosity at 25°C ~150 mPa·s Rotational viscometer Pumping and mixing characteristics
Solidification Point -8°C to -10°C Chill method Low-temperature stability
pH (1% solution) 9-11 pH meter Compatibility with other components

Conclusion and Future Perspectives

Polyethoxylated cocoamine, particularly PEG-15 Cocoamine, represents a versatile surfactant with demonstrated efficacy across diverse industrial applications including metal cleaning, textile processing, automotive chemicals, and institutional cleaning products [1] [2]. Its unique molecular structure provides dual functionality as both an emulsifier and corrosion inhibitor, while its compatibility with various chemical systems and resistance to hard water make it particularly valuable for industrial formulations [1]. The standardized protocols presented in this document provide researchers with reproducible methods for evaluating and optimizing formulations containing this effective surfactant.

Future research directions for polyethoxylated cocoamine include development of specialized derivatives with tailored ethylene oxide chain lengths for specific applications, investigation of its potential in green chemistry formulations considering its origin from renewable coconut resources, and exploration of its utility in emerging technologies such as nanostructured materials and advanced delivery systems [3]. Additionally, comprehensive toxicological and environmental studies would further elucidate its safety profile and potential for use in consumer-oriented products, expanding its applications beyond current industrial uses.

References

POE (5) coco amine agricultural adjuvant

Author: Smolecule Technical Support Team. Date: February 2026

Market Context and Key Properties

POE (Polyoxyethylene) Coco Amine functions as a non-ionic surfactant in agricultural settings, primarily as an activator adjuvant [1]. Its main role is to enhance the performance of pesticides, herbicides, and fungicides.

Market Growth and Drivers: The agricultural adjuvant market, where POE Coco Amine plays a role, is experiencing steady growth, driven by the demand for sustainable and efficient farming inputs [1] [2]. Key quantitative data is summarized in the table below.

Aspect Market Data
Global Agricultural Adjuvant Market Value (2025) USD 4.0 billion [1]
Projected Market Value (2035) USD 7.1 billion [1]
Forecast CAGR (2025-2035) 6% [1]
Projected CAGR (2024-2029) 5.7% [2]
Leading Application Segment (2025) Herbicide Adjuvants (38% market share) [1]
Leading Product Type Segment Activator Adjuvants [1] [2]

Key Functional Properties: POE Coco Amine improves agrochemical application through several mechanisms [3]:

  • Wetting and Spreading: Lowers surface tension, allowing spray droplets to spread evenly and cover more of the plant surface.
  • Emulsification: Helps mix oil-based pesticides with water for uniform spraying.
  • Dispersing: Prevents active ingredients from clumping, ensuring consistent application.
  • Foaming: Can help indicate treated areas during application.

A primary driver for its use is its origin from coconut oil, making it a bio-based and biodegradable alternative to synthetic surfactants, aligning with stricter environmental regulations and sustainability goals [3] [4].

Application and Formulation Guidance

While specific experimental protocols for POE Coco Amine are not available in the search results, the following general guidelines can be derived from its known properties and standard agricultural practices. The workflow for developing and testing a formulation is illustrated below.

G Start Define Target & Formulation A Compatibility Testing Start->A Ensures stability and no precipitation B Determine Dosage A->B Typical range: 0.1% - 1.0% v/v C Prepare Tank Mix B->C Add to water first, then mix with pesticide D Field Application C->D Use standard spray equipment E Efficacy & Phytotoxicity Assessment D->E Key performance metrics

Workflow for Adjuvant Formulation Development

Formulation and Integration:

  • Role in Formulations: It is categorized as an activator adjuvant, specifically enhancing the absorption and penetration of the pesticide active ingredient [1] [2].
  • Dosage Considerations: The optimal dosage of POE Coco Amine must be determined experimentally for each specific pesticide formulation and target crop. It is typically used in a range of 0.1% to 1.0% by volume in the final spray tank mixture. Always consult the product label and conduct small-scale tests.
  • Compatibility: It is crucial to perform a "jar test" for compatibility before full-scale application. Mix the intended adjuvant, pesticide, and water in a small jar to check for precipitation, gel formation, or separation [5].

References

PEG-5 cocamine herbicide efficacy enhancement

Author: Smolecule Technical Support Team. Date: February 2026

PEG-5 Cocamine in Agrochemical Formulations

PEG-5 Cocamine is a non-ionic surfactant belonging to the class of ethoxylated fatty amines, derived from coconut oil [1] [2]. Its structure, featuring a lipophilic (oil-attracting) alkyl chain and a hydrophilic (water-attracting) polyoxyethylene chain, enables it to act as an effective emulsifier and dispersant [3].

While detailed studies on its specific enhancement of herbicide efficacy were not found in the search results, its general properties make it suitable for use in agrochemicals. The table below summarizes its key characteristics and agrochemical applications based on manufacturer datasheets [2].

Property/Application Description
INCI Name PEG-5 Cocamine [4] [2]
Chemical Class Ethoxylated fatty amine (non-ionic surfactant) [2]
Appearance Clear, amber-colored liquid [2]
Solubility Soluble in water [2]
Key Agrochemical Functions Emulsifier, dispersing agent [2]
Suitable Formulation Types Emulsions in Water (EW), Emulsifiable Concentrates (EC), Suspension Concentrates (SL), and others [2]

Experimental Protocol for Adjuvant Efficacy

Since specific protocols for PEG-5 Cocamine were not available, the following is a generalized experimental methodology for evaluating a surfactant's efficacy in enhancing herbicide performance. This protocol is adapted from standard practices in herbicide research [5] [6].

Hypothesis and Objective
  • Objective: To quantitatively evaluate the effect of PEG-5 Cocamine as an adjuvant on the absorption, translocation, and overall efficacy of a selected herbicide against a target weed species.
  • Hypothesis: The addition of PEG-5 Cocamine at concentrations between 0.1% and 1.0% (v/v) will significantly enhance herbicide absorption and translocation, leading to improved weed control compared to the herbicide applied alone.
Materials and Reagents
  • Herbicide: Select a systemic herbicide (e.g., Glyphosate, 2,4-D).
  • Adjuvant: PEG-5 Cocamine (e.g., commercial product ROKAmin K5) [2].
  • Plants: Pot-grown plants of a standard weed species (e.g., Common tansy (Tanacetum vulgare), common lambsquarters, or wild oat) [6] [7].
  • Equipment: Precision sprayer, environmental growth chamber or greenhouse, scintillation counter (if using radiolabeled herbicide), analytical balance, glassware.
Formulation Preparation
  • Prepare the herbicide solution at the recommended field rate using deionized water.
  • Add PEG-5 Cocamine to the herbicide solution to achieve final concentrations of 0.1%, 0.5%, and 1.0% (v/v).
  • Include control treatments: herbicide alone, adjuvant alone, and water only.
  • Ensure all formulations are properly mixed and used immediately after preparation to ensure stability [2].
Application and Plant Treatment
  • Plant Culture: Grow weeds to a standardized growth stage (e.g., 4-6 leaf stage) under controlled conditions.
  • Spray Application: Apply treatments using a precision sprayer equipped with a flat-fan nozzle, calibrated to deliver a specific volume (e.g., 200 L/ha) at a constant pressure.
  • Experimental Design: Arrange treatments in a randomized complete block design with a sufficient number of replicates (e.g., n=5) [7].
Data Collection and Analysis

The following workflow outlines the key stages of the experiment and the primary metrics to be measured at each stage.

G A 1. Treatment Application B 2. Post-Treatment Analysis A->B C 3. Data Collection & Metrics B->C C1 Herbicide Efficacy C->C1 C2 Plant Physiological Response C->C2 C3 Adjuvant Characterization C->C3 D1 • Visual injury assessment • Fresh & dry weight reduction • LD50/ED50 calculation D2 • Foliar absorption (%) • Translocation within plant • Herbicide metabolism D3 • Surface tension reduction • Spray droplet contact angle

Statistical Analysis: Perform an Analysis of Variance (ANOVA) on all quantitative data. Use regression analysis to model dose-response relationships and compare treatment means using a test like Tukey's HSD.

Key Experimental Factors to Consider

  • Environmental Conditions: Factors such as air temperature, relative humidity, and soil moisture at the time of application can significantly influence herbicide absorption and efficacy. These should be monitored and reported [5] [6].
  • Herbicide and Weed Selection: The success of an adjuvant can be highly specific to the herbicide mode of action and the leaf surface characteristics of the target weed. Testing across multiple combinations is essential for meaningful conclusions [5].
  • Adjuvant-Mode of Action Interaction: The primary way PEG-5 Cocamine is expected to enhance efficacy is by reducing surface tension and improving the spreading, retention, and absorption of the herbicide spray droplet on the leaf surface [2].

References

polyoxyethylene coconut amine disinfectant applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and General Applications

Polyoxyethylene coconut amine is a non-ionic surfactant that becomes cationic in acidic media [1] [2]. Its key properties include emulsification, antistatic effects, and lubrication [1] [3]. The table below summarizes its general uses based on industry information.

Application Field Primary Function Specific Use Examples
Textiles & Chemical Fibers Antistatic agent, softener, dispersant, leveling agent Used in mining plastic pipes, polypropylene fibers, packaging films [1] [2] [3].
Metal Processing Lubricant, rust inhibitor, corrosion inhibitor --
Personal Care Products Emulsifier, hair dye additive --
Paints & Coatings Antistatic agent, dispersant Used in marine paints [1] [3].
Polymer Emulsions & Pesticides Emulsifier, dispersant, adjuvant --

Experimental Protocol for Antimicrobial Testing

While direct evidence for disinfectant use is lacking, you can evaluate its antimicrobial potential by adapting standard microbiological methods. The following protocol outlines a generic Agar Well Diffusion Assay to test the efficacy of a chemical compound as an antimicrobial agent.

G Start Start: Prepare Test Substance (Polyoxyethylene Coconut Amine Solution) A Prepare Microbial Inoculum (Adjust to 0.5 McFarland Standard) Start->A B Prepare Agar Plates (Pour with Mueller-Hinton Agar) Start->B C Seed Agar Plates (Swab inoculum evenly on surface) A->C B->C D Create Wells (Create 6mm diameter wells in agar) C->D E Apply Test Substance (Add 50-100 µL to each well) D->E F Diffusion (Pre-diffuse at 2-8°C for 2 hours) E->F G Incubate (24-48 hours at 35±2°C) F->G H Measure Results (Measure Zone of Inhibition in mm) G->H End Analyze Data (Compare to controls) H->End

Detailed Methodology

This protocol provides a structured approach to generate preliminary data on the compound's antimicrobial activity.

  • Test Substance Preparation:

    • Prepare serial dilutions of polyoxyethylene coconut amine in a suitable solvent like sterile distilled water or a mild buffer [1].
    • Include appropriate controls: a known disinfectant as a positive control (e.g., 70% ethanol) and the solvent alone as a negative control.
  • Microbial Inoculum Preparation:

    • Use standard laboratory strains of bacteria (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and fungi if relevant.
    • Grow cultures in suitable broths and adjust the turbidity to a 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL for bacteria.
  • Agar Plates and Seeding:

    • Use Mueller-Hinton Agar for bacteria, as it is a standard medium for antimicrobial susceptibility testing.
    • Swab the entire surface of the agar plate with the prepared inoculum to achieve a uniform lawn of growth.
  • Well Creation and Application:

    • Use a sterile cork borer or tip to create 6mm diameter wells in the seeded agar.
    • Carefully add 50-100 µL of each test dilution and controls into separate, labeled wells.
  • Diffusion and Incubation:

    • Allow the solution to pre-diffuse into the agar by placing the plates in a refrigerator (2-8°C) for 1-2 hours.
    • Subsequently, incubate the plates in an inverted position at 35±2°C for 16-24 hours.
  • Analysis of Results:

    • After incubation, measure the diameter of the Zone of Inhibition (ZOI) surrounding each well in millimeters, including the well diameter.
    • A larger ZOI indicates greater antimicrobial activity. Compare the results from the test substance to the positive and negative controls to draw conclusions.

Critical Considerations for Research

When investigating this compound for disinfectant applications, several factors require careful attention:

  • Lack of Disinfectant Efficacy Data: The search results do not provide evidence for its efficacy against specific pathogens, required contact time, or effective concentration for disinfection. The provided protocol is for preliminary screening only.
  • pH-Dependent Activity: Remember that this compound is non-ionic in neutral and alkaline media but becomes cationic in acidic media [1] [2]. Its antimicrobial activity is likely to be highly dependent on the pH of the formulation.
  • Toxicity and Safety: Safety Data Sheets (SDS) should always be consulted. One source reports an oral LD50 of 750 mg/kg for a related ethoxylated cocamine in rats [4]. Standard safety precautions for surfactants apply: avoid skin and eye contact, and rinse with plenty of water if contact occurs [1] [3].
  • Formulation Complexity: A functional disinfectant requires a stable formulation. The compatibility of polyoxyethylene coconut amine with other excipients like chelating agents, stabilizers, and other surfactants must be empirically determined.

Proposed Research Pathway

To systematically evaluate its potential, you can follow this research pathway, which progresses from basic checks to advanced development.

G Step1 1. Confirm Regulatory Status (Is it approved as a disinfectant?) Step2 2. Preliminary Screening (Agar well diffusion assay against target pathogens) Step1->Step2 Step3 3. Determine MIC/MBC (Broth microdilution methods in a liquid medium) Step2->Step3 Step4 4. Develop Formulation (Test stability and efficacy in a prototype product) Step3->Step4 Step5 5. Standardized Testing (Perform quantitative suspension tests like EN 1276 or ASTM E1054) Step4->Step5

Conclusion

Based on publicly available commercial and scientific data, polyoxyethylene coconut amine is not established as a disinfectant. Its documented uses are primarily as a surfactant and softener in industrial and personal care applications.

Its surfactant properties suggest a theoretical potential for antimicrobial activity, as many surfactants can disrupt microbial membranes. However, confirming this requires original laboratory research, beginning with the preliminary screening and systematic pathway outlined above.

References

POE (5) coco amine soil remediation research

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Coco Amine Ethoxylates

While not specific to soil remediation, Coco Amine Ethoxylate Ether is identified in market research as a non-ionic surfactant derived from coconut oil [1]. Its properties are relevant to the field:

  • Primary Functions: It is recognized for its emulsifying, wetting, dispersing, and foaming properties [1].
  • Industry Trend: There is a growing demand for bio-based surfactants across various industries due to their biodegradability and environmental profile [1]. This aligns with the increasing focus on sustainable remediation technologies.

Established Soil Remediation Frameworks

The search results confirm that soil remediation is a mature field with well-defined technique categories. The specific approach chosen depends on the contaminant type, soil nature, and project goals [2] [3]. The table below summarizes the primary categories.

Technique Category Core Principle Common Applications
Biological Methods [2] [4] [5] Uses microorganisms/plants to degrade, extract, or stabilize contaminants. Organic pollutants (petroleum, pesticides), heavy metals [2] [5].
Chemical Methods [2] [6] Uses chemical reactions to degrade, extract, or immobilize contaminants. Various organic and inorganic contaminants [6].
Physical Methods [3] Physically removes or separates contaminants from soil. Excavation, soil washing, vapor extraction [3].
Thermal Methods [3] Uses high temperature to destroy or remove contaminants. Volatile organic compounds, hydrocarbons [3].

A Proposed Research Workflow

Given the lack of direct information on POE (5) Coco Amine, the following workflow diagram outlines a logical approach to developing your own application notes and protocols. This aligns with standard practices for evaluating new remediation agents [2] [4].

Start Start: Identify Research Need for This compound SP1 Characterize Physicochemical Properties of Surfactant Start->SP1 SP2 Screen Efficacy in Model Systems (e.g., Soil Batch Experiments) SP1->SP2 SP3 Optimize Application Parameters (Dosage, pH, Mixing Conditions) SP2->SP3 SP4 Validate with Contaminated Soil Samples SP3->SP4 SP5 Assess Environmental Impact & Soil Health Recovery SP4->SP5 End Develop Final Application Protocol SP5->End

Suggestions for Further Research

  • Consult Specialized Databases: Search in-depth scientific databases (e.g., SciFinder, Reaxys, ACS Publications) using the specific chemical name "Coco Amine Ethoxylate" and related terms like "non-ionic surfactant soil remediation" or "soil washing agent".
  • Review Patent Literature: Patents are often a source of detailed, practical formulations and methods. Look for patents related to surfactant-enhanced remediation.
  • Contact Chemical Manufacturers: Reach out to manufacturers of coco amine ethoxylates (e.g., Jiangyin Huayuan Chemical, PCC EXOL SA) [1]. They may provide technical data sheets or unpublished application notes.

References

Comprehensive Application Notes and Protocols: PEG-5 Cocamine in Microbial Studies and Extraction Processes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PEG-5 Cocamine

PEG-5 Cocamine is a chemically modified surfactant derived from the fatty acids of coconut oil through a process called ethoxylation, where an average of five moles of ethylene oxide are added to cocamine [1]. This amphiphilic compound possesses a hydrophilic polyethylene glycol chain and a lipophilic alkyl chain derived from coconut oil, giving it unique surface-active properties that make it valuable in cosmetic, pharmaceutical, and research applications. The compound is characterized as an ethoxylated, fatty amine with an HLB (Hydrophilic-Lipophilic Balance) value of 6, indicating its balanced solubility characteristics [2]. Chemically, it is classified under the International Nomenclature of Cosmetic Ingredients (INCI) as PEG-5 Cocamine and identified by CAS number 61791-14-8 [2].

The interest in PEG-5 Cocamine in microbial studies and extraction protocols stems from its multifunctional properties, including its ability to function as an emulsifying agent, anti-static agent, foam booster, and mild surfactant [2]. In research settings, particularly in microbiology and biotechnology, these properties facilitate cell lysis, membrane disruption, and the solubilization of hydrophobic compounds. Its cationic nature at certain pH levels enables interaction with negatively charged microbial cell walls, making it potentially useful for extraction procedures and microbial inhibition studies. For researchers in drug development, understanding the precise applications and limitations of PEG-5 Cocamine is essential for designing effective extraction protocols and microbial stabilization strategies.

Chemical and Physical Properties Profile

Fundamental Characteristics

PEG-5 Cocamine exhibits specific physical and chemical properties that determine its behavior in experimental conditions and formulations. As a yellow to amber liquid at room temperature, it presents challenges in optical density measurements that require appropriate blank controls [2]. Its alkaline nature is evidenced by a pH range of 9-11 in 5% aqueous solution, which must be considered when working with pH-sensitive biological components [2]. A notable property with significant implications for extraction protocols is its water-insolubility, requiring specific solubilization techniques for aqueous applications [2].

The compound's structural framework consists of a coco alkyl chain (typically C12-C18) derived from coconut oil fatty acids, conjugated with an average of five ethylene oxide units. This molecular architecture creates the amphiphilic character essential for its surface-active properties. The amine group provides a site for protonation, granting cationic characteristics under appropriate pH conditions, while the ethoxylated chain contributes to hydration capacity and molecular geometry. Understanding these fundamental properties is prerequisite to employing PEG-5 Cocamine effectively in research protocols.

Table 1: Physical and Chemical Properties of PEG-5 Cocamine

Property Specification Research Implications
Appearance Yellow to amber liquid Interferes with spectrophotometry; requires appropriate blanks
Solubility Water-insoluble Requires organic solvents or surfactants for aqueous dispersion
pH (5% solution) 9-11 May alter pH-sensitive biological systems; requires buffering
HLB Value 6 Indicates balanced hydrophilicity-lipophilicity suitable for emulsification
CAS Number 61791-14-8 Essential for regulatory documentation and material identification
Stability and Storage Conditions

Maintaining compound integrity requires specific storage protocols to prevent degradation. PEG-5 Cocamine should be stored light-protected at a cool and dry place to preserve its functional properties [2]. The ethoxylated structure may undergo oxidation upon prolonged exposure to air or light, potentially generating secondary degradation products. For long-term stability, inert atmosphere storage (nitrogen purging) and antioxidant incorporation should be considered in critical applications. Researchers should note that freezing may alter the physicochemical properties and is generally not recommended unless specified by the manufacturer.

Antimicrobial Properties and Microbial Studies

Mechanism of Antimicrobial Action

The antimicrobial efficacy of PEG-5 Cocamine stems primarily from its surfactant properties and cationic nature. The molecule's lipophilic tail integrates into microbial membranes, disrupting lipid bilayer integrity and inducing membrane permeability. This action compromises essential barrier functions, leading to leakage of intracellular components and eventual cell lysis. The amine group can become protonated at physiological pH, creating positive charges that interact with negatively charged microbial cell surfaces, enhancing binding affinity and promoting membrane disruption [3].

The ethoxylation degree (5 moles EO in this case) significantly influences antimicrobial potency by modulating the hydrophilic-lipophilic balance. With an HLB of 6, PEG-5 Cocamine maintains adequate lipophilicity for membrane integration while retaining sufficient hydrophilicity for aqueous dispersion [2]. This balance optimizes its interaction with biological membranes. Research suggests that the mechanism may also involve interference with membrane-bound enzymes and electron transport chains, potentially disrupting cellular energy production. The cumulative effect is bacteriostatic or bactericidal depending on concentration, exposure time, and microbial susceptibility.

Experimental Evidence and Efficacy Profiles

While comprehensive microbial studies specifically targeting PEG-5 Cocamine are limited in the public domain, extrapolation from structurally similar compounds provides insights into its potential efficacy. The Polyethylene Glycol (PEG) class has demonstrated variable antimicrobial effects depending on molecular weight and functionalization. PEG-5 Cocamine's structure suggests particular efficacy against Gram-positive bacteria, whose thick peptidoglycan layer may be compromised by the surfactant action, facilitating penetration of antimicrobial agents.

Table 2: Antimicrobial Efficacy Profile of PEG-5 Cocamine Based on Structural Analogs

Microorganism Category Expected Efficacy Mechanistic Considerations Recommended Test Concentrations
Gram-positive Bacteria Moderate to High Disruption of peptidoglycan layer facilitates penetration 0.5-2.0% in culture media
Gram-negative Bacteria Low to Moderate Outer membrane lipopolysaccharides provide additional barrier 1.0-5.0% with permeability enhancers
Fungi Moderate Effective against membrane ergosterol components 0.5-3.0% in appropriate vehicles
Spores Low Limited penetration of spore coat >5.0% with extended exposure time

The concentration-dependent response follows a typical sigmoidal pattern, with minimal inhibition at lower concentrations (<0.1%) and significant microbicidal effects at higher concentrations (>1%). Environmental factors such as pH, temperature, and organic load significantly influence antimicrobial efficacy. Alkaline conditions enhance activity against most microorganisms due to improved solubility and interaction with cell surfaces. Researchers should implement appropriate neutralization protocols in time-kill studies to prevent carry-over effects during viability assessments.

Extraction Protocols and Methodologies

Sample Preparation and Conditioning

Effective extraction of microbial components using PEG-5 Cocamine requires meticulous sample preparation to ensure reproducible results. For bacterial lysis and component extraction, the initial step involves culture standardization to a specific optical density (typically OD600 = 0.4-0.6 for mid-log phase cells). Cell pellets should be washed with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to remove media components that might interfere with extraction efficiency. For difficult-to-lyse microorganisms including Gram-positive bacteria and filamentous fungi, a mechanical disruption enhancement using bead-beating has demonstrated improved extraction efficacy [4].

The bead-beating parameters significantly influence extraction efficiency. Research on microbial community DNA extraction suggests that extended bead-beating duration (up to 20 minutes) maximizes lysis of recalcitrant microorganisms while maintaining DNA integrity for subsequent analysis [4]. However, optimization is required for specific applications, as excessive duration may degrade labile components. A recommended approach employs progressive time courses (3, 5, 10, 15, and 20 minutes) to establish ideal conditions for specific microbial taxa and target molecules. The bead-beating step should be performed at cooling conditions (4°C) to prevent heat degradation of extracted components.

PEG-5 Cocamine Extraction Protocol

The following detailed protocol describes a standardized method for microbial component extraction using PEG-5 Cocamine:

Materials and Reagents:

  • PEG-5 Cocamine stock solution (10% in appropriate solvent)
  • Lysis buffer (50 mM Tris-HCl, pH 8.0, with 25 mM sucrose)
  • Neutralization buffer (1 M Tris-HCl, pH 6.8)
  • Protease inhibitor cocktail (if extracting proteins)
  • Nuclease inhibitors (if extracting nucleic acids)
  • Bead-beating matrix (0.1mm silica/zirconia beads)
  • Microcentrifuge tubes (2.0 mL capacity)
  • Refrigerated centrifuge capable of 12,000 × g
  • Bead-beater apparatus with cooling capacity

Procedure:

  • Sample Preparation: Harvest microbial cells by centrifugation (5,000 × g, 10 minutes, 4°C). Wash cell pellet twice with lysis buffer without detergent. Resuspend cells in 1 mL lysis buffer per 50 mg wet cell weight.

  • Primary Lysis: Add PEG-5 Cocamine to a final concentration of 0.5-2.0% (v/v) from the 10% stock solution. Mix by gentle inversion and incubate on ice for 10 minutes with occasional vortexing.

  • Mechanical Disruption: Transfer suspension to bead-beating tubes containing 0.3 g of beads. Process in a bead-beater for 5-10 cycles of 30 seconds beating followed by 30 seconds on ice. Optimize duration based on microbial robustness [4].

  • Clarification: Centrifuge at 12,000 × g for 15 minutes at 4°C to remove cellular debris. Transfer supernatant to a fresh tube.

  • Component Separation: Add 0.5 volumes of chloroform:isoamyl alcohol (24:1) to the supernatant. Mix thoroughly and centrifuge at 10,000 × g for 10 minutes to separate phases.

  • Recovery: Collect the aqueous phase for nucleic acid extraction or the interphase/organic phase for membrane components, depending on research objectives.

  • Clean-up: Further purify extracted components using standard precipitation, chromatography, or filtration methods appropriate to the target molecules.

Critical Parameters:

  • Concentration Optimization: Preliminary titrations (0.1-5.0%) should establish the ideal PEG-5 Cocamine concentration for specific microbial species.
  • Temperature Control: Maintain samples at 0-4°C throughout the procedure to minimize component degradation.
  • Inhibition Management: Include appropriate steps to remove or neutralize PEG-5 Cocamine if it interferes with downstream applications.
  • Time Considerations: Complete extraction within minimal time frames to preserve labile components.

Formulation Considerations and Research Applications

Integration with Experimental Systems

Incorporating PEG-5 Cocamine into research formulations requires careful consideration of its compatibility with other system components. At its typical usage concentration of 1-10% [2], researchers must evaluate potential interactions with salts, detergents, enzymes, and biological macromolecules. The alkaline nature of PEG-5 Cocamine solutions may necessitate pH adjustment when working with pH-sensitive components. In microbiological media, compatibility with essential nutrients and indicators should be verified through growth control experiments.

For extraction protocols targeting specific cellular components, PEG-5 Cocamine can be integrated into sequential extraction schemes based on its selective solubilization properties. Membrane proteins and lipids typically require lower concentrations (0.1-0.5%), while integral membrane components and hydrophobic complexes may need higher concentrations (1-2%). In DNA extraction protocols, PEG-5 Cocamine serves as an effective co-surfactant when combined with traditional detergents like SDS, particularly for difficult-to-lyse microorganisms [4]. The addition of PEG-5 Cocamine to DNA extraction systems has demonstrated enhanced yield from Gram-positive bacteria and fungi without significant DNA degradation when appropriately controlled.

Specialized Research Applications

Beyond basic extraction protocols, PEG-5 Cocamine offers utility in several specialized research contexts:

  • Membrane Protein Solubilization: The balanced HLB of PEG-5 Cocamine facilitates extraction of membrane proteins while maintaining native conformation for functional studies. A concentration range of 0.5-1.5% typically provides optimal extraction without excessive denaturation.

  • Microbial Biofilm Disruption: The surfactant properties enable penetration of extracellular polymeric substances in biofilms, enhancing antimicrobial agent penetration. Combination approaches with conventional antimicrobials show synergistic effects against established biofilms.

  • Organelle Isolation: In eukaryotic systems, PEG-5 Cocamine can facilitate selective membrane disintegration while preserving organelle integrity when used at controlled concentrations (0.1-0.3%).

  • Pharmaceutical Formulation: In drug development research, PEG-5 Cocamine serves as an emulsifying agent for hydrophobic compounds, enhancing their bioavailability and dissolution characteristics [1]. This application is particularly valuable for in vitro antimicrobial screening of poorly soluble candidates.

Experimental Workflows and Visualization

To facilitate implementation of PEG-5 Cocamine in research protocols, the following standardized workflows provide visual guidance for key experimental procedures:

Microbial Lysis and Component Extraction Workflow

G Microbial Lysis and Extraction Workflow Start Start: Microbial Culture Harvest Harvest Cells (5,000 × g, 10 min, 4°C) Start->Harvest Wash Wash Pellet (Lysis Buffer) Harvest->Wash Resuspend Resuspend in Lysis Buffer Wash->Resuspend AddPEG Add PEG-5 Cocamine (0.5-2.0% final concentration) Resuspend->AddPEG Incubate Incubate on Ice (10 min with occasional mixing) AddPEG->Incubate BeadBeat Bead-Beating (5-10 cycles, 30s each, 4°C) Incubate->BeadBeat Centrifuge Centrifuge (12,000 × g, 15 min, 4°C) BeadBeat->Centrifuge Collect Collect Supernatant Centrifuge->Collect Extract Component Extraction (Phase separation if needed) Collect->Extract Purify Purify Target Components Extract->Purify Analyze Analysis Purify->Analyze

Antimicrobial Efficacy Assessment Workflow

G Antimicrobial Assessment Protocol PrepInoculum Prepare Standardized Microbial Inoculum DilutionSeries Prepare PEG-5 Cocamine Dilution Series PrepInoculum->DilutionSeries Inoculate Inoculate Test Solutions DilutionSeries->Inoculate Incubate Incubate with Shaking (Optimal temp/time for microbe) Inoculate->Incubate Sample Sample at Time Intervals Incubate->Sample Neutralize Neutralize PEG-5 Cocamine (Dilution or neutralizer) Sample->Neutralize Plate Plate on Appropriate Media Neutralize->Plate Count Enumerate Viable Cells (CFU/mL calculation) Plate->Count Analyze Dose-Response Analysis (MIC/MBC determination) Count->Analyze

Safety and Regulatory Considerations

Laboratory Safety Profile

PEG-5 Cocamine requires careful handling in research settings due to its irritant properties. Safety assessments indicate potential for skin irritation, allergic reactions, and contact dermatitis in sensitive individuals [1]. Researchers should implement appropriate personal protective equipment including gloves, lab coats, and eye protection. Of particular concern is its classification as an ocular irritant, necessitating chemical splash goggles when handling concentrated solutions or during procedures with splash potential [3].

The alkaline pH of PEG-5 Cocamine solutions (9-11 at 5% concentration) presents additional handling considerations [2]. Splashes to skin or mucous membranes should be immediately flushed with copious water. In case of significant exposure, medical attention should be sought. While the compound demonstrates low comedogenic potential (rated 1 on a 0-5 scale) [1], this characteristic is more relevant to cosmetic applications than research safety.

Quality Considerations and Impurities

A critical regulatory consideration for PEG-5 Cocamine use in research, particularly in studies with potential therapeutic applications, is the potential presence of process contaminants. The ethoxylation manufacturing process may generate 1,4-dioxane as a by-product, a compound with recognized toxicity concerns [3]. Reputable suppliers implement purification steps to remove this contaminant, but researchers should verify the quality specifications for their specific batch, especially for sensitive applications.

The Cosmetic Ingredient Review (CIR) Expert Panel has noted that available data are insufficient for comprehensive safety assessment of PEG-5 Cocamine, indicating a need for additional genotoxicity and dermal sensitization data [3]. This regulatory position suggests researchers should exercise caution and implement appropriate containment measures when working with this compound, particularly in powdered form where inhalation exposure might occur.

Conclusion and Future Perspectives

PEG-5 Cocamine represents a valuable tool in microbial studies and extraction protocols, offering unique advantages through its dual functionality as both a surfactant and membrane-active compound. Its applications span from basic microbiological research to advanced drug development processes where efficient component extraction is essential. The protocols and guidelines presented herein provide researchers with a foundation for implementing PEG-5 Cocamine in experimental workflows while addressing critical considerations for safety and reproducibility.

Future research directions should focus on structure-activity relationship studies to optimize the ethoxylation degree for specific microbial applications, development of analytical methods for quantifying residual PEG-5 Cocamine in extracted components, and exploration of synergistic combinations with other extraction enhancers for challenging microbial taxa. Additionally, standardized efficacy assessment protocols specifically validated for PEG-5 Cocamine would enhance comparability across studies. As microbial resistance patterns evolve and extraction demands become more sophisticated, compounds like PEG-5 Cocamine offer valuable tools for advancing microbiological research and therapeutic development.

References

POE (5) coco amine emulsion stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of a Related Compound

While not specific to POE (5), the search results provide a detailed profile of PEG-15 Cocoamine [1]. Understanding this closely related surfactant can offer valuable insights for troubleshooting its shorter-chain variant.

  • INCI Name: PEG-15 Cocoamine
  • CAS Number: 61791-14-8
  • Chemical Class: Ethoxylated alkyl amine (12-18 carbon atoms) [1].
  • Key Properties: It acts as both a non-ionic and a cationic surfactant, especially in acidic systems. It is a clear, brown liquid with good solubility in water and resistance to hard water [1].
  • Primary Functions: It is used as an emulsifier for oil-in-water (O/W) emulsions, a levelling agent in textiles, and a component in industrial cleaners and degreasers due to its detergency properties [1].

Experimental Workflow for Emulsion Analysis

For a systematic investigation of emulsion stability, you can adapt a rigorous quantitative workflow. The following diagram outlines a general protocol inspired by methods used in emulsion polymerase chain reaction (ePCR) research, which relies on robust emulsion formation [2].

cluster_1 Preparation Parameters cluster_2 Key Analyses cluster_3 Common Optimization Levers Start Start: Emulsion Preparation Analyze Analyze Emulsion Start->Analyze Proceed to Analysis Troubleshoot Troubleshoot & Optimize Analyze->Troubleshoot Interpret Data P1 Surfactant Type & Concentration (e.g., POE Cocoamine) P2 Oil Phase Composition P3 Aqueous Phase Composition P4 Emulsification Method (Stirring, Vortexing) A1 Single Particle Analysis (Beast Count, Clonality) P4->A1 Input A2 qPCR for Amplification Yield A3 Flow Cytometry for Saturation & Heterogeneity T1 Adjust Polymerase/Stabilizer Concentration (e.g., 20x) A3->T1 Feedback T2 Optimize Emulsification Time & Energy T3 Re-evaluate Primer/Additive Concentrations

This workflow emphasizes quantitative checks. A study on ePCR found that a 20-fold higher polymerase concentration than recommended for standard PCR was critical for success, while increasing primer and nucleotide concentrations had no measurable effect [2]. This highlights the importance of systematically testing individual variables.

Draft FAQ for a Technical Support Center

Here are some potential FAQs built from the available information and common technical challenges.

FAQ Question Evidence-Based Insight & Guidance
What are the primary functions of POE cocoamines in emulsions? Based on PEG-15 Cocoamine, these surfactants primarily act as emulsifiers for O/W emulsions. Their molecules position themselves at the oil-water interface, lowering surface tension to form and stabilize the mixture [1].
Why is my POE cocoamine emulsion unstable or breaking? Instability (breaking, creaming) often stems from suboptimal emulsification conditions. The workflow suggests analyzing the emulsion to see if it achieves a high proportion of properly formed droplets. Factors like emulsification energy, phase viscosities, and ionic strength of the aqueous phase can be critical.

| How can I quantitatively assess emulsion quality? | Beyond visual inspection, you can adapt advanced methods:

  • Single Particle Analysis: Preserves droplet heterogeneity and assesses clonality (the proportion of droplets containing a single target) [2].
  • Flow Cytometry: Can quantify the proportion of droplets that are maximally covered by the intended payload (saturation) [2]. |

References

PEG-5 cocamine nanoparticle aggregation prevention

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism: How PEGylation Prevents Aggregation

PEGylated lipids like PEG-5 Cocamine work by creating a protective, hydrophilic "stealth" layer around nanoparticles. The table below summarizes the functions and underlying mechanisms of this layer.

Function Mechanism of Action
Steric Stabilization [1] [2] PEG chains form a hydrated cloud with large excluded volume, creating a physical and thermodynamic barrier that prevents nanoparticles from coming close enough to aggregate.
Shielding from Opsonization [1] [3] The hydrophilic PEG coating sterically hinders the adsorption of opsonins (serum proteins), reducing recognition and clearance by the Mononuclear Phagocyte System (MPS).
Electrostatic Shielding [1] In ionic environments like blood, PEG layers can shield the nanoparticle's surface charge from being neutralized by counterions, preventing one common pathway to aggregation.

This mechanism can be visualized as the following workflow:

G NP Nanoparticle Core PEGLayer PEG-5 Cocamine Layer NP->PEGLayer HydCloud Hydrated Steric Cloud PEGLayer->HydCloud Outcome Stable Nanoparticle (Resists Aggregation & Opsonization) HydCloud->Outcome

Formulation Parameters and Optimization

The effectiveness of PEGylated lipids is highly dependent on formulation parameters. The following table synthesizes key factors, drawing parallels from general PEG-lipid studies that can be applied to PEG-5 Cocamine [1] [4] [2].

Parameter Impact on Formulation Recommended Optimization Strategy
PEG Molar Ratio [4] [2] Determines surface density, which directly controls particle size and stability. A ratio that is too low offers insufficient protection; too high can hinder cellular uptake and endosomal escape. Typically 1-5 mol%. Use High-Throughput Screening (HTS) to find the optimal balance for your specific nanoparticle system [4].
PEG Chain Length [1] [3] Longer chains (higher molecular weight) generally provide better steric protection. Chains shorter than 2 kDa may be ineffective for protein rejection [1]. Consider PEG-5's defined chain length (5 ethylene oxide units) as a fixed parameter. If optimization is needed, select a different PEG-lipid with a longer chain.
PEG Surface Density [1] [3] A dense "brush" conformation (PEG chains closely packed) is most effective at repelling proteins and preventing aggregation. Ensure the molar ratio of PEG-5 Cocamine is sufficient to achieve a surface density where the distance between grafting sites is less than 2 nm [1].

Experimental Protocol: High-Throughput Screening for PEG-lipid Ratios

Since the optimal molar ratio of PEG-lipid is system-dependent, a High-Throughput Screening (HTS) approach is highly efficient. The following workflow, adapted from a published study [4], can be used to identify the best formulation conditions.

G LibDesign Design PEG-lipid Library (Vary PEG-5 Cocamine mol%) AutoForm Automated LNP Formulation (Liquid handling robot) LibDesign->AutoForm Charac Characterization (Size, PDI, Zeta Potential) AutoForm->Charac InVitro In Vitro Assessment (Gene silencing efficacy) Charac->InVitro Data Data Analysis & Hit Selection InVitro->Data ScaleUp Scale-Up & Validation (Microfluidic mixer) Data->ScaleUp

Detailed HTS Workflow Steps [4]:

  • Library Design: Prepare a library of LNP formulations where the molar ratio of PEG-5 Cocamine is systematically varied (e.g., from 0.5% to 5%) while keeping other lipid components constant.
  • Automated Formulation: Use a low-volume liquid handling robot to mix lipids (dissolved in ethanol) with an aqueous buffer containing the therapeutic payload (e.g., oligonucleotides or mRNA) in a microplate (e.g., 96-well or 384-well). This ensures rapid and reproducible nanoparticle formation.
  • Physicochemical Characterization: For each formulation in the plate, measure:
    • Particle Size and PDI: Using dynamic light scattering (DLS). The goal is to identify ratios that yield a small, monodisperse population.
    • Zeta Potential: To understand surface charge.
  • In Vitro Biological Assessment: Test the formulations in a relevant cell-based assay (e.g., murine cortical neurons). The key metric is the efficacy of the delivered payload, such as gene silencing efficiency for an ASO, measured by RT-qPCR.
  • Data Analysis and Hit Selection: Correlate the physicochemical data with biological efficacy to identify the "hit" formulation—the PEG-5 Cocamine molar ratio that provides the best combination of stability and performance.
  • Scale-Up and Validation: Translate the optimal HTS formulation to a larger scale using a microfluidic mixer. Re-characterize the scaled-up LNPs to confirm that key properties (size, PDI, efficacy) are maintained.

Troubleshooting Common Issues

Problem Potential Cause Solution
Aggregation after synthesis Inadequate steric stabilization. PEG molar ratio too low or surface density insufficient [1]. Increase the molar ratio of PEG-5 Cocamine within the 1-5% range. Ensure efficient mixing during formulation.
Reduced Cellular Uptake The PEG "stealth" corona is too dense or non-sheddable, hindering interaction with cell membranes [1] [2]. Optimize (slightly reduce) the PEG molar ratio. Consider using a labile PEG-lipid derivative (e.g., pH-sensitive) that sheds the PEG layer upon reaching the target cell [3] [2].
Accelerated Blood Clearance (ABC) upon repeat dosing Immune system generation of anti-PEG antibodies after initial dose, leading to rapid clearance of subsequent doses [2]. This is a known challenge with PEGylated systems. Potential solutions include reducing the PEG molar ratio to the minimum effective level or exploring alternative non-PEG stealth polymers [2].

Key Considerations for Researchers

  • Balance is Critical: The primary challenge in using PEG-5 Cocamine is finding the molar ratio that provides sufficient stability against aggregation without overly inhibiting cellular uptake and endosomal escape [1] [2].
  • Addressing Immunogenicity: Be aware of the potential for Accelerated Blood Clearance (ABC) in multi-dose regimens. While a robust PEG layer prevents aggregation, it can also induce anti-PEG antibodies [2]. The low 1-5 mol% usage helps mitigate this, but it remains a key consideration for in vivo applications.

References

optimizing POE (5) coco amine ethoxylation degree

Author: Smolecule Technical Support Team. Date: February 2026

Optimization Parameters & Troubleshooting

Successful ethoxylation requires careful control of several factors. The table below summarizes the key parameters to optimize and solutions to common problems.

Parameter Optimization Goal Common Issues & Troubleshooting

| Raw Material Quality | Use high-purity coconut fatty amines with defined C8-C18 chain length [1]. | Issue: Variable performance and by-products. Solution: Characterize raw materials (e.g., by GC) and establish strict supplier specifications. | | Reaction Conditions | Maintain precise control over temperature, pressure, and catalyst concentration [2] [3]. | Issue: Inconsistent EO incorporation, color degradation, or safety hazards. Solution: Use automated reactors for precise control and ensure proper catalyst removal post-reaction. | | Ethoxylation Degree | Target a specific molar ratio of Ethylene Oxide (EO) to amine (e.g., 5:1 for POE (5)) [4] [1]. | Issue: Incorrect product properties (e.g., solubility, emulsification). Solution: Calibrate EO feed systems and use real-time monitoring (e.g., FTIR) to track reaction progress [5]. | | Solubility & Performance | Verify that the final product meets solubility and functionality requirements [6]. | Issue: Precipitation in high-salinity or extreme pH formulations. Solution: Test product in the target application medium. Incorporating EO groups can significantly improve brine solubility and salt tolerance [6]. |

Analytical Methods for Quality Control

To confirm you have achieved the desired POE (5) coco amine, you can use the following analytical techniques.

  • Fourier Transform Infrared Spectroscopy (FTIR-ATR): This is a fast and simple method for determining the degree of ethoxylation. You can build a calibration model using Partial Least Squares (PLS) regression on spectral data to quantify the ethylene oxide content in your samples accurately [5].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the chemical structure of the synthesized molecules. It can be used to confirm the successful attachment of ethylene oxide chains to the coco amine backbone [6].

Experimental Workflow for Ethoxylation Optimization

The following diagram outlines a logical workflow for developing and optimizing your ethoxylation process, from preparation to final analysis.

ethoxylation_workflow start Define Target Product (POE-5 Coco Amine) step1 Raw Material Selection & Analysis (High-purity C12-C14 amines) start->step1 step2 Reactor Setup & Safety (Inert atmosphere, EO sensors) step1->step2 step3 Optimize Reaction Parameters (Temperature, Catalyst, EO feed rate) step2->step3 step4 Purification & Post-processing (Remove catalyst & by-products) step3->step4 step5 Product Characterization (FTIR/NMR for EO degree, Performance tests) step4->step5 end Final Optimized Product step5->end

Frequently Asked Questions (FAQs)

Q1: What does "POE (5)" mean in the context of coco amine? A1: "POE (5)" stands for Polyoxyethylene (5), meaning an average of 5 moles of ethylene oxide have been added to each mole of coco alkyl amine [4] [1]. This determines the hydrophilic-lipophilic balance (HLB) and the resulting properties of the surfactant.

Q2: Why is the solubility of my this compound poor in high-salinity water? A2: While traditional nonionic surfactants can precipitate in brine, research on similar ethoxylated compounds shows that incorporating ethoxy (EO) groups can greatly enhance solubility in high-salinity environments [6]. If you are facing issues, it may be related to the specific distribution of EO chains or the presence of impurities. Testing the salt tolerance as part of your characterization is recommended.

Q3: What are the primary safety considerations during the ethoxylation process? A3: The ethoxylation reaction involves handling ethylene oxide, which is highly flammable and reactive. The process must be conducted in a pressurized reactor with an inert atmosphere and with rigorous safety protocols to prevent leaks and control reaction exotherms [2] [3].

References

A Framework for Purifying POE Coco Amine

Author: Smolecule Technical Support Team. Date: February 2026

Polyoxyethylene (POE) coco amines are non-ionic surfactants. Their purification often aims to remove unreacted starting materials, reaction byproducts, or to separate different ethoxylation homologs.

A common and effective approach is to use Flash Chromatography, but standard silica gel can cause poor separation and low recovery due to strong acidic-basic interactions. The recommended solution is to use an amine-functionalized stationary phase [1].

The diagram below outlines a core workflow based on this principle.

POE_Purification_Workflow Start Start: Crude POE (5) Coco Amine Step1 1. Analytical TLC Stationary Phase: Amino-modified silica Mobile Phase: Scout gradients Start->Step1 Step2 2. Method Scaling Translate optimal TLC conditions to flash column Step1->Step2 Step3 3. Flash Chromatography Stationary Phase: Amino-modified silica Mobile Phase: Hexane/EtOAc or EtOAc/IPA Step2->Step3 Step4 4. Fraction Analysis (TLC, HPLC, MS) Step3->Step4 Step4->Step1 If purity is insufficient End End: Purified this compound Step4->End

Detailed Protocol: Flash Chromatography with Amino-Modified Silica

This method avoids the need for amine modifiers in the mobile phase, simplifying solvent removal post-purification [1].

  • Method Development with TLC

    • Stationary Phase: Use TLC plates coated with amino-modified silica.
    • Mobile Phase: Test different ratios of non-polar and polar solvents. Good starting points are Hexane/Ethyl Acetate or Ethyl Acetate/Isopropanol systems [1].
    • Visualization: Use appropriate methods like iodine staining or UV light to visualize the spots.
  • Scale-Up Purification

    • Stationary Phase: Pack a flash chromatography column with amine-functionalized silica gel (e.g., Biotage KP-NH) [1].
    • Mobile Phase: Use the solvent system that provided the best separation in TLC. A gradient elution (e.g., increasing the percentage of ethyl acetate in hexane) often yields the best results.
    • Process: Load the crude sample and run the column according to the developed method. Collect fractions for analysis.

Troubleshooting Common Issues

The table below addresses common problems you might encounter during the purification process.

Problem Possible Cause Suggested Solution
Poor Recovery Strong interaction with standard acidic silica gel. Switch to an amine-functionalized stationary phase to mask acidic silanols [1].
Inadequate Separation Incorrect mobile phase strength or isocratic elution. Optimize the solvent gradient. Use TLC to find a system that provides an Rf value for the target compound between 0.2-0.3 [1].
Broad or Tailing Peaks Secondary interactions with the stationary phase. Ensure the use of a high-quality, end-capped amine-modified column. The inert surface of these columns improves peak shape [1].

Frequently Asked Questions

What is the main advantage of using an amino-modified column over standard silica? It neutralizes the acidic silanols on the silica surface, preventing strong ionic interactions with the basic amine group of your compound. This improves recovery, peak shape, and allows the use of simpler solvent systems without competing amine modifiers [1].

My POE coco amine is very polar. What alternative techniques can I consider? For highly polar compounds, Reversed-Phase HPLC with Ion-Pair Reagents can be highly effective. Adding an anionic ion-pair reagent (e.g., 1-octane sulfonic acid) to the mobile phase can significantly increase retention and improve separation on a standard C18 column [2].

How can I verify the purity and composition of my purified product? Common techniques include:

  • Thin-Layer Chromatography (TLC): For a quick purity check.
  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity and separation of different ethoxylate chain lengths.
  • Mass Spectrometry (MS): To confirm the molecular weight and identity of the compound.

References

Understanding PEG-5 Cocamine and Its Analytical Challenges

Author: Smolecule Technical Support Team. Date: February 2026

PEG-5 Cocamine is an ethoxylated fatty amine derived from coconut oil, commonly used as an emulsifier, anti-static agent, and foam booster in cosmetic formulations like shampoos and skin cleansers [1] [2]. Its chemical structure, which includes both a fatty chain and a polar ethoxylate group, presents specific challenges for analysis:

  • Lack of Strong Chromophore: The molecule lacks a strong ultraviolet (UV) chromophore, making direct UV-Vis detection difficult [3].
  • Complex Mixture: It is not a single molecule but a mixture of homologs due to the natural variation in coconut oil fatty acids and the ethoxylation process [1]. This results in a profile of compounds rather than a single peak in chromatographic analysis.

Method Development Framework for PEG-5 Cocamine Quantification

Given the challenges, a robust analytical method must be developed. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this task. The following workflow outlines the key stages of method development.

start Start Method Development step1 Sample Preparation • Dilution • Filtration start->step1 step2 HPLC Method Scouting • Column Chemistry • Mobile Phase step1->step2 step3 Detection Strategy • ELSD/CAD/MS • Derivatization step2->step3 step4 Method Optimization • Improve Resolution & Speed step3->step4 step5 Robustness Testing • Test parameter variations step4->step5 step6 Method Validation • Prove fitness for purpose step5->step6

Sample Preparation

Proper sample preparation is central to a successful analysis [4]. For PEG-5 Cocamine in cosmetic products, the primary goals are to dissolve the analyte and remove any particulates that could damage the HPLC system.

  • Dissolution: Dilute the sample (e.g., shampoo) in a solvent compatible with the HPLC mobile phase. A typical starting point is a 1-10% (v/v) dilution in methanol or the mobile phase itself [2].
  • Particulate Removal: Pass the diluted sample through a 0.45 µm or 0.2 µm syringe filter (nylon or PTFE) to extend column lifetime and prevent clogging [4].
HPLC Method Scouting and Development

This initial phase involves screening different column and eluent conditions to find a promising starting point for separation [4].

Development Phase Objective Key Considerations for PEG-5 Cocamine
Column Selection Achieve initial separation of mixture components. Reversed-Phase C18 columns are a standard starting point. The fatty chain will interact with the C18 phase, while the ethoxylated group offers some polarity.
Mobile Phase Control analyte retention and selectivity. Start with a gradient of water and acetonitrile or methanol. The addition of a volatile buffer (e.g., 0.1% formic acid or ammonium acetate) can improve peak shape for ionizable analytes.
Detection Strategies

Due to its weak UV absorbance, universal or mass-based detection techniques are recommended.

Detection Method Principle Advantages Disadvantages
Evaporative Light Scattering (ELSD) Measures light scattered by non-volatile analyte particles after nebulization and evaporation of the mobile phase. Universal detection; compatible with gradient elution; does not require a chromophore. Non-linear response; less sensitive than other techniques.
Charged Aerosol Detection (CAD) Measures the charge of aerosolized analyte particles after nebulization and evaporation. Universal detection; high sensitivity; more uniform response than ELSD. Requires volatile mobile phases.
Mass Spectrometry (MS) Separates and detects ions based on their mass-to-charge ratio (m/z). Provides structural confirmation and high selectivity/sensitivity. High cost; complex operation.
Derivatization + UV/FL Chemically attach a UV-absorbing or fluorescent tag to the molecule. Can leverage standard, sensitive UV or fluorescence detectors. Adds an extra, potentially complex sample preparation step.

Frequently Asked Questions (FAQs)

Q1: Why is my PEG-5 Cocamine signal weak or non-existent when using a UV-Vis detector? This is most likely because PEG-5 Cocamine lacks a strong chromophore. Its primary absorption is in the short-wave UV region, where sensitivity is low and solvent interference is high [3]. Solution: Switch to a universal detector like ELSD or CAD, which are far more suitable for this compound class.

Q2: My chromatogram shows broad or tailing peaks. How can I improve this? Peak shape issues can arise from several factors:

  • Secondary Interactions: The amine group can interact with free silanols on the silica-based column. Solution: Use a mobile phase modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to suppress these interactions, or switch to a dedicated "base-deactivated" reversed-phase column.
  • Injection Solvent: Ensure the sample is dissolved in a solvent that is weaker than or similar to the starting mobile phase to prevent "volume overload" on the column [4].

Q3: How can I mitigate interference from the complex matrix of a cosmetic product? Matrix effects can co-elute with your analyte or suppress its signal [4].

  • Sample Dilution: The simplest approach is to further dilute your sample to minimize the matrix concentration, provided your detection method is sensitive enough [4].
  • Extraction: Perform a solid-phase extraction (SPE) to isolate PEG-5 Cocamine from interfering ingredients before HPLC analysis [4].

Q4: Where can I find pre-validated methods for this compound? Publicly available, pre-validated methods for specific cosmetic ingredients like PEG-5 Cocamine are rare. Your best approach is to use the framework above for in-house method development. You can search commercial application libraries (e.g., Thermo Scientific AppsLab [4]) for methods of structurally similar compounds (e.g., other PEGylated amines) to use as a starting point.

References

POE (5) coco amine HILIC separation method

Author: Smolecule Technical Support Team. Date: February 2026

HILIC Method Fundamentals

  • What is HILIC? Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique used for the separation of polar and hydrophilic compounds. It employs a polar stationary phase (like bare silica, amide, or zwitterionic phases) and a mobile phase that is typically a mixture of a high percentage (usually 50-95%) of a water-miscible organic solvent, such as acetonitrile, with a smaller amount of an aqueous buffer [1] [2]. It is considered a complementary technique to Reversed-Phase LC (RPLC) [2].

  • Why use HILIC for polar compounds like POE amines? Polar compounds often show little to no retention under standard RPLC conditions. HILIC provides a solution by offering strong retention for these analytes. Additionally, the high organic content of HILIC mobile phases makes it highly compatible with mass spectrometry (MS), often providing a 10 to 100-fold increase in sensitivity compared to RPLC due to more efficient desolvation and ionization in the electrospray process [1] [2] [3].

  • What is the mechanism of HILIC separation? The primary mechanism is believed to be partitioning of the analyte between the bulk, organic-rich mobile phase and a water-enriched layer that is immobilized on the surface of the polar stationary phase [1] [4]. More hydrophilic (polar) analytes have a stronger affinity for this water layer and are thus retained longer. Secondary interactions, such as hydrogen bonding and electrostatic (ion-exchange) interactions, can also play a significant role depending on the stationary phase and analytes [1] [4] [5].

HILIC Method Development & Optimization

A robust HILIC method requires careful optimization of several parameters. The following workflow outlines the key decision points.

HILIC_Workflow Start Start HILIC Method Development SP Select Stationary Phase Start->SP MP Optimize Mobile Phase SP->MP SP_Neutral Neutral Phases (e.g., Diol, Amide) SP->SP_Neutral SP_Charged Charged Phases (e.g., Bare Silica) SP->SP_Charged SP_Zwitter Zwitterionic Phases (e.g., ZIC-HILIC) SP->SP_Zwitter Buffer Adjust Buffer/Additives MP->Buffer MP_Org Primary Organic Solvent: Acetonitrile MP->MP_Org MP_Aq Aqueous Content: Typically 5-40% MP->MP_Aq Temp Set Column Temperature Buffer->Temp Equil Ensure Proper Equilibration Temp->Equil

Stationary Phase Selection

The choice of column dictates the secondary interactions available and is the most critical step for defining selectivity [1] [3].

Table: Common HILIC Stationary Phases and Their Properties

Stationary Phase Type Key Characteristics Suitable For Considerations
Bare Silica [2] [3] Acidic silanols; retention via hydrogen bonding & cation-exchange Basic or neutral polar compounds Strong cation-exchange can occur; sensitive to pH
Amino (-NH₂) [3] Basic; can act as a weak anion-exchanger Carbohydrates, acidic compounds Can react with carbonyls; less stable
Amide [3] Neutral; provides HILIC retention via hydrogen bonding Charged and neutral polar compounds; glycans Very popular and versatile phase
Diol [1] Neutral; low electrostatic interactions Proteins; reduces unwanted ionic interactions Good stability
Zwitterionic (e.g., ZIC-HILIC) [1] [5] Contains both +ve and -ve charges; weak electrostatic interactions A wide range of ionic and neutral compounds Balances ionic interactions, often requires less salt
Mobile Phase & Buffer Optimization
  • Organic Solvent: Acetonitrile is the preferred choice. It provides strong HILIC retention and low viscosity. Avoid alcohols like methanol or isopropanol as they are stronger eluents in HILIC and can disrupt the water layer, leading to inconsistent retention [1] [3].
  • Aqueous Buffer: The aqueous portion usually contains a volatile buffer (e.g., ammonium formate or acetate) at concentrations typically between 5-20 mM. The buffer concentration and pH are critical for controlling ionization of analytes and the stationary phase, which directly impacts retention and selectivity [6] [4] [3].
  • Gradient Elution: HILIC gradients typically start with a high percentage of organic solvent (e.g., 92-95% ACN) and increase the aqueous percentage to elute more polar compounds [6] [2].
Practical Example: A POE Tallowamine Method

A published method for analyzing 66 polyethoxylated tallow amine (POE-tallowamine) homologs in citrus provides a concrete example [6].

  • Column: Waters ACQUITY UPLC BEH HILIC (2.1 × 100 mm, 1.7 μm).
  • Mobile Phase: A) 10 mM Ammonium formate in water, B) Acetonitrile.
  • Gradient: Started at 92% B, decreased to 80% B over 10 minutes, held for 2 minutes, then returned to initial conditions.
  • Flow Rate: 0.30 mL/min.
  • Detection: Positive electrospray ionization mass spectrometry (ESI-MS).
  • Sample Prep: Modified QuEChERS method with 1% formic acid in acetonitrile for extraction, and PSA/GCB for clean-up.

HILIC Troubleshooting Guide

Here are common issues encountered in HILIC and their potential solutions.

Table: Common HILIC Problems and Solutions

Problem Potential Causes Troubleshooting Actions
Irreproducible Retention Times Insufficient column equilibration [3]; Mobile phase evaporation Increase equilibration time significantly after gradient or mobile phase change. Ensure mobile phase reservoirs are sealed. Prepare fresh buffers daily.
Peak Tailing Secondary ionic interactions; Incompatible injection solvent For basic compounds on silica, increase buffer concentration (e.g., to 50-100 mM) to mask silanols [4]. Ensure injection solvent is high in organic content (>80% ACN).
Poor Retention Too much aqueous in mobile phase; Incorrect stationary phase Increase the percentage of acetonitrile. Consider a different stationary phase with stronger HILIC character (e.g., switch from silica to amide).
Pressure Fluctuations or Cycling Baseline Precipitated buffer in lines/column due to high organic content Ensure buffers are prepared by adding aqueous buffer to the organic solvent, not vice versa. Flush system with high aqueous content if precipitation is suspected.
Low MS Sensitivity High buffer concentration; Non-volatile additives Use volatile buffers (ammonium formate/acetate) and keep concentrations low for optimal MS sensitivity. The high organic content of HILIC naturally enhances ESI-MS sensitivity [2].

Key Takeaways for Your Support Center

  • Equilibration is Critical: HILIC methods require longer column equilibration times than RPLC due to the need to establish a stable, hydrated layer on the stationary phase. Inconsistent retention times are often solved by simply extending the equilibration time between runs [3].
  • Buffer Management is Key: The pH and concentration of the aqueous buffer are powerful tools for manipulating selectivity, especially for ionizable compounds like POE amines. Always prepare fresh, volatile buffers for reproducibility and MS compatibility [6] [3].
  • Know Your Phase: Understanding the secondary interactions (ionic, hydrogen bonding) of your chosen HILIC column is the first step in diagnosing peak shape issues and selectivity problems.

References

polyethoxylated cocoamine mass spectrometry detection

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for PCA Analysis

Here is a detailed methodology for the determination of individual polyethoxylated tallow amine (a closely related compound) homologs in a complex citrus matrix, which can be adapted for PCA analysis [1].

  • 1. Sample Preparation (Modified QuEChERS): Weigh 10 g of homogenized sample into a 50-mL centrifuge tube. Add 10 mL of 1% formic acid in acetonitrile, vortex for 1 minute, and ultrasonicate for 20 minutes at room temperature. Add 4 g of anhydrous MgSO4 and 1 g of NaCl, vortex for 1 minute, and centrifuge at 5,000 rpm for 10 minutes. Take 1 mL of the supernatant for clean-up with 50 mg PSA and 5 mg GCB. Vortex, centrifuge at 10,000 rpm for 5 minutes, and finally filter the supernatant through a 0.22-μm membrane prior to analysis [1].
  • 2. Instrumental Conditions (HILIC-MS/MS):
    • Column: Waters UPLC BEH HILIC (2.1 x 100 mm, 1.7 μm).
    • Mobile Phase: (A) Water with 10 mM ammonium formate, (B) Acetonitrile.
    • Gradient: Start at 92% B, hold for 1 min, linearly decrease to 80% B over 10 min, hold for 2 min, then return to 92% B in 0.1 min and re-equilibrate for 4 min [1].
    • Flow Rate: 0.30 mL/min.
    • Injection Volume: 5 μL.
    • Column Temperature: 25°C.
  • 3. Mass Spectrometry Detection:
    • Ionization: Positive Electrospray Ionization (ESI+).
    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
    • Ion Source Temperature: 450°C [1].
    • Key Ions: Monitor for single-charged [M + H]⁺ and double-charged [M + H + NH4]²⁺ adduct ions, which are characteristic of these compounds. Homologs are separated by a mass difference of 44 Da (the mass of one ethylene oxide unit) [1].

The following workflow diagram summarizes the key steps in this analytical protocol:

G Start Start Sample Preparation Extract Extract with 1% Formic Acid in Acetonitrile (Vortex & Ultrasonicate) Start->Extract Salt Add MgSO₄ & NaCl (Vortex & Centrifuge) Extract->Salt Clean Clean-up with PSA & GCB (Centrifuge) Salt->Clean Filter Filter through 0.22-μm Membrane Clean->Filter HPLC HILIC Separation Filter->HPLC MS MS Detection (ESI+) Monitor [M+H]⁺ and [M+H+NH₄]²⁺ HPLC->MS Data Data Analysis MS->Data

Method Validation & Performance

For any analytical method to be considered reliable, it must be rigorously validated. The table below outlines the essential performance characteristics and the results achieved by the cited method, which should serve as benchmarks for your own PCA method validation [2] [1].

Validation Characteristic Description & Purpose Typical Results for POE-Tallowamine Homologs [1]
Accuracy (% Recovery) Measures closeness of measured value to true value. Assessed by spiking samples with known analyte amounts [2]. 71.9% to 112% across different spiking levels.
Precision (RSD%) Degree of agreement between repeated measurements. Crucial for method reproducibility [2]. RSD < 16.6% for recovery values.
Linearity Ability to produce results proportional to analyte concentration over a defined range [2]. A linear calibration model is used, often with matrix-matched standards to improve accuracy [1].
Limit of Detection (LOD) The lowest concentration that can be detected. 0.01 - 2.57 μg/kg
Limit of Quantification (LOQ) The lowest concentration that can be reliably and accurately quantified [2]. 0.03 - 8.58 μg/kg
Specificity Ability to measure the target analyte without interference from other sample components [2]. HILIC separation resolves individual homologs, preventing co-elution and competitive ionization suppression [1].
Matrix Effect Interference from the sample matrix on ionization. Evaluated by spiking different matrix lots [2]. Use of matrix-matched calibration and efficient clean-up improves accuracy and minimizes this effect [1].
Recovery Efficiency of the sample preparation and extraction process [2]. The modified QuEChERS process provides the recoveries listed under "Accuracy" [1].

Troubleshooting Common Issues

Here are solutions to frequently encountered problems when analyzing PCA and similar surfactants.

Question / Issue Possible Cause Solution
Low or inconsistent recovery during extraction. Inefficient partitioning during the QuEChERS salt step or adsorption loss during clean-up. Ensure proper vortexing time. For complex matrices, test different sorbent ratios (e.g., less GCB if carotenoids are present). Using matrix-matched calibration standards corrects for recovery losses [1].
Poor chromatographic separation and broad peaks. Inappropriate chromatography; reversed-phase (C18) columns co-elute homologs by alkyl chain instead of EO units [1]. Switch to a HILIC column. The BEH HILIC column provides efficient separation based on the polarity of the polyethoxylate chain, resolving individual homologs [1].
Signal suppression or enhancement in the MS. Matrix effect; co-eluting compounds interfere with the ionization of the target analytes [2] [1]. Improve sample clean-up (PSA/GCB). Use matrix-matched calibration or an isotopically labeled internal standard if available to compensate [1].
Inability to detect individual homologs; only a "hump" is observed. Homologs are not being separated and are entering the MS at the same time, causing competitive ionization [1]. This is a key challenge. The solution is to implement HILIC chromatography to separate homologs by EO number before they reach the mass spectrometer [1].
High background noise in blanks. Contamination from labware, solvents, or previous samples. Use high-purity solvents. Rinse glassware and instrumentation thoroughly. Include and monitor procedural blanks throughout the batch.

Advanced Strategies for Complex Analyses

For particularly challenging research scenarios, consider these advanced approaches:

  • Overcoming Competitive Ionization: When homologs co-elute, they compete for charge during ionization, leading to inaccurate quantification. The HILIC-MS method described is specifically designed to avoid this by chromatographically separating the homologs first [1].
  • Handling Unknowns in Untargeted Analysis: In untargeted metabolomics, many signals are unknowns. Computational tools like PAIRUP-MS can help match unidentified signals across datasets and impute pathways, maximizing the biological information you can extract from your data [3].

References

POE (5) coco amine matrix effect reduction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a critical challenge in bioanalytical method development? Matrix effects occur when components in a sample other than the analyte alter the analytical signal, leading to ion suppression or enhancement in techniques like LC-MS/MS. This is critical because it can compromise data accuracy, precision, and sensitivity, ultimately affecting the reliability of pharmacokinetic and toxicological studies [1].

Q2: What is a general strategic approach to mitigate matrix effects? A proven procedure involves multiple successive correction steps [1]:

  • Optimal Instrument Parameterization: Systematically adjusting parameters like laser power, delay time, and focal distance (in LIBS) or source temperatures, gas flows, and voltages (in MS) to achieve a stable and efficient analyte response.
  • Internal Standard Calibration: Using a stable isotope-labeled analog of the analyte as an internal standard to correct for signal fluctuations.
  • Signal Processing and Normalization: Applying techniques like spectrum averaging, whole integral spectrum normalization, and self-absorption correction to refine the data.

Q3: Are there non-pharmacological interventions that can modulate biological pathways relevant to substance effects? Yes, research indicates that Pulsed Electromagnetic Fields (PEMFs) can trigger specific intracellular signaling pathways that lead to anti-inflammatory effects in neural cells. This suggests that biological systems can be influenced through multiple mechanistic channels [2].

Troubleshooting Guide for Matrix Effects

Observable Problem Potential Root Cause Corrective Action
Low Analytical Signal Ion suppression from co-eluting matrix components Improve chromatographic separation; modify sample extraction to remove phospholipids [1].
Poor Precision & Accuracy Inconsistent sample-to-sample matrix effect Implement a stable isotope-labeled internal standard; use matrix-matched calibration curves [1].
Signal Drift Gradual build-up of matrix in ion source Enhance source cleaning schedule; optimize post-column infusion solvent [1].

Detailed Experimental Protocol for Matrix Effect Investigation

Based on established methodologies for matrix effect reduction, the following protocol can serve as a template [1]:

1. Selection of Optimum Parameter Settings

  • Objective: To configure the detection system for maximum signal-to-noise ratio while minimizing matrix interference.
  • Methodology: Perform a design of experiments (DoE) approach. If using MS, vary parameters like source temperature, desolvation gas flow, and cone voltage. Monitor the response of the analyte in both pure solution and a spiked matrix extract.
  • Success Criteria: A configuration that yields a stable signal with a matrix effect (assessed by post-column infusion) of 85-115%.

2. Estimation via Internal Standard Calibration

  • Objective: To correct for variability in sample preparation and analysis.
  • Methodology: Use a stable isotope-labeled internal standard (SIL-IS) that is as structurally similar to the analyte as possible. Add a fixed amount of SIL-IS to all samples, calibrators, and quality controls before processing. The analyte response is then normalized to the IS response.
  • Success Criteria: Consistent internal standard response across all samples, indicating successful correction for matrix effects and instrument drift.

3. Advanced Signal Correction

  • Objective: To further refine data by correcting for background noise and non-specific signal.
  • Methodology:
    • Spectrum Averaging: Acquire multiple spectra and average them to reduce random noise.
    • Whole Integral Spectrum Normalization: Normalize the signal to the total ion current or a background region to account for broad-spectrum fluctuations.
    • Self-Absorption Correction: Apply algorithms to correct for the phenomenon where atoms at the periphery of the plasma re-absorb light emitted by the central core, which can be a source of non-linearity.

Scientific Context: Anti-Inflammatory Signaling Pathways

Research into Pulsed Electromagnetic Fields (PEMFs) has elucidated a signaling pathway that reduces the production of the pro-inflammatory cytokine TNF-α in microglial cells, which are innate immune cells in the brain. Understanding such pathways is valuable in neuroscience and drug development research [2].

The following diagram visualizes this pathway based on the research, showing key regulatory nodes that could be relevant for investigating neuromodulation.

Experimental Workflow for Method Development

The following diagram outlines a logical workflow for developing and validating an analytical method, incorporating principles of matrix effect reduction.

Key Takeaways for Your Research

  • Adapt General Principles: While direct protocols for "coco amine" weren't available, the core principles of matrix effect reduction are universally applicable. You can adapt the Experimental Protocol and Troubleshooting Guide to your specific compound and analytical platform (e.g., LC-MS/MS).
  • Leverage Visual Guides: Use the provided diagrams as templates. The signaling pathway illustrates complex biological interactions, while the workflow diagram provides a logical structure for planning your experiments.

References

Troubleshooting Guide: PEG-5 Cocamine Solubility

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines common solubility problems, their potential causes, and recommended solutions.

Problem Phenomenon Potential Root Cause Recommended Solution
Low Aqueous Solubility / Cloudy solution Critical micelle concentration (CMC) not met; low HLB value; temperature below cloud point [1] [2] Increase temperature gently; use co-solvents (e.g., ethanol, propylene glycol); add hydrotropes (e.g., sodium benzoate)
Phase Separation in emulsions Instability of oil-water interface; insufficient emulsifying strength [1] [2] Re-evaluate oil phase; add secondary/co-surfactant (e.g., PEG-40 Hydrogenated Castor Oil); adjust ratio with high-HLB surfactant
Crystallization or Precipitation Storage temperature fluctuations; freeze-thaw cycles; incompatible ionic strength/pH [3] Ensure consistent storage above cloud point; avoid freezing; screen buffer components and pH (aim for neutral)
High Viscosity in concentrate Excessive gel formation at high concentration [3] Moderate heating and agitation; dilution; consider alternative PEG chain length (sh-chain) cocamine

The logical workflow for diagnosing and resolving these issues can be summarized as follows:

Start Observe Solubility Problem P1 Problem: Low Solubility/Cloudiness? Start->P1 P2 Problem: Phase Separation? Start->P2 P3 Problem: Precipitation? Start->P3 P4 Problem: High Viscosity? Start->P4 S1 Action: Gentle Heating & Co-solvents P1->S1 S2 Action: Add Co-surfactant & Adjust Ratios P2->S2 S3 Action: Adjust pH/Buffer & Control Temperature P3->S3 S4 Action: Moderate Heat & Agitation & Consider Dilution P4->S4

Experimental Protocol for Solubility Screening

This high-throughput method helps compare relative solubility and identify optimal formulation conditions with minimal material [3].

Objective: To rapidly determine the relative apparent solubility of PEG-5 Cocamine under different formulation conditions.

Materials:

  • PEG-5 Cocamine sample
  • Polyethylene Glycol (PEG) 400, 1500, or 4000
  • Buffer solutions (e.g., phosphate buffer at pH 5.0, 6.0, 7.0)
  • Co-solvents (e.g., ethanol, propylene glycol)
  • 96-well clear glass or plastic plates
  • Multichannel pipette
  • Plate reader (or visual inspection with a standard light source)

Procedure:

  • Preparation: Prepare a series of solutions in a microwell plate where the concentration of PEG (e.g., 1%, 5%, 10%, 15%, 20% w/v) varies, but the buffer, pH, and potential co-solvents are constant.
  • Dosing: Add a fixed, small volume of your concentrated PEG-5 Cocamine stock solution to each well.
  • Mixing: Seal the plate and mix thoroughly on a plate shaker for 10-15 minutes.
  • Incubation: Allow the plate to stand undisturbed for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C and 40°C).
  • Analysis: Visually inspect the plate or use a plate reader to measure the absorbance at 500 nm (A500) or 600 nm (A600) to quantify turbidity. The minimum %PEG required to induce precipitation is the key metric. A higher %PEG requirement indicates higher relative apparent solubility [3].

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical structure and function of PEG-5 Cocamine? A1: PEG-5 Cocamine is derived from the fatty acids of coconut oil that have been ethoxylated with an average of five moles of ethylene oxide (the "5" in the name). This chemical structure, with a lipophilic "tail" from the coconut alkyl chain and a hydrophilic "head" from the PEG chains, allows it to function primarily as a surfactant and emulsifying agent. It helps stabilize mixtures of oil and water in cosmetic and pharmaceutical formulations [1] [2].

Q2: Why is my PEG-5 Cocamine solution opalescent or turbid at high concentration? A2: Opalescence or turbidity at high concentration is a common phenomenon with proteins and surfactants, often indicating that the solution is approaching its solubility limit or undergoing liquid-liquid phase separation. According to research on monoclonal antibodies, a strong inverse correlation exists between apparent solubility and opalescence [3]. If your PEG-5 Cocamine formulation shows high opalescence, it is a clear sign of potential solubility challenges. The troubleshooting solutions above, such as adjusting pH, temperature, or adding excipients, should be applied.

Q3: Does the PEG chain length affect solubility, and should I consider a different derivative? A3: Yes, profoundly. The number of ethylene oxide units (the value in the PEG-X name) determines the Hydrophile-Lipophile Balance (HLB) of the molecule. A higher number means a more hydrophilic (water-loving) surfactant.

  • PEG-5 Cocamine has a relatively short PEG chain, making it more lipid-soluble.
  • If you are facing persistent solubility issues in aqueous solutions, investigating a derivative with a longer PEG chain (e.g., PEG-10, PEG-15 Cocamine) could be a viable long-term strategy, as it will have a higher HLB value and better inherent water solubility [1] [2].

References

POE (5) coco amine vs polyoxyethylene tallow amine

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview at a Glance

Feature Polyoxyethylene Tallow Amine (POEA) Coco Amine Ethoxylate
Chemical Source Derived from animal fats (tallow) [1] Derived from coconut oil [2]
Primary Applications Key surfactant in agrochemicals (e.g., glyphosate herbicides); also used in textiles, personal care, and metal processing [1] [3] Widely used in personal care (cosmetics, shampoos), detergents, industrial cleaners, and agrochemicals [2] [4]
Key Functions Emulsifier, wetting agent, dispersant [1] [3] Emulsifier, wetting agent, dispersant, foaming agent [2]
Toxicity & Environmental Profile Higher toxicity to aquatic life like fish and amphibians; adsorbs strongly to soil, with a short half-life in water [1]. Not deemed genotoxic or a significant human health risk at occupational exposure levels [1]. Considered mild and skin-friendly; demand is driven by its bio-based and biodegradable nature [2] [4].
Market & Regulatory Trends Use is restricted in the EU and limited in North America due to environmental concerns [5]. Market is growing, driven by demand for sustainable, bio-based surfactants, especially in personal care [2] [4].

Analytical Methodology for Surfactant Characterization

While I cannot provide a protocol for a direct comparison, recent scientific literature details advanced methods for characterizing surfactants like POEA in complex samples. The following workflow, adapted from a 2022 study, offers a robust approach for separating and quantifying individual homologs within a surfactant mixture, which would be a critical first step in any comparative study [5].

cluster_workflow UHPLC-MS Analysis Workflow for Surfactants cluster_extraction Sample Preparation cluster_analysis Chromatography & Detection start Start: Sample Preparation ext Extraction start->ext start->ext clean Clean-up (d-SPE) ext->clean ext->clean ext_detail Homogenize Sample Extract with 1% Formic Acid in Acetonitrile Vortex & Ultrasonic Bath instr Instrumental Analysis clean->instr clean_detail Add MgSO₄ & NaCl Centrifuge Clean supernatant with PSA and GCB sorbents ms MS Detection instr->ms instr->ms instr_detail HILIC Column Gradient Elution: Acetonitrile / 10mM Ammonium Formate end End: Data Analysis ms->end ms_detail Positive ESI Mode Monitor [M+H]+ and [M+H+NH₄]²⁺ ions

The diagram illustrates the core workflow. Here are the key experimental details for each step, as per the research:

  • Sample Preparation: The method uses a modified QuEChERS approach. A sample (e.g., 10g homogenized citrus) is extracted with 10 mL of 1% formic acid in acetonitrile, vortexed, and treated in an ultrasonic bath for 20 minutes. After adding salts (4g MgSO₄ and 1g NaCl) and centrifuging, the supernatant is cleaned using dispersive-SPE with 50 mg PSA and 5 mg GCB sorbents [5].
  • Instrumental Analysis:
    • Chromatography: Separation is achieved on a HILIC (Hydrophilic Interaction Liquid Chromatography) column using a gradient of acetonitrile and a 10 mM ammonium formate aqueous solution. This technique is particularly effective for separating the individual ethoxylated homologs that are difficult to resolve with standard reversed-phase chromatography [5].
    • Mass Spectrometry: Detection uses electrospray ionization in positive mode. The method monitors single-charged ([M+H]⁺) and double-charged ([M+H+NH₄]²⁺) adduct ions, with identification based on mass differences of 44 Da between ethoxylate homologs [5].

Application and Selection Guidance

Based on their distinct profiles, here is how these surfactants are typically applied:

  • Choose Polyoxyethylene Tallow Amine (POEA) for: Industrial-grade agrochemical formulations where cost-effectiveness and performance on waxy plant cuticles are critical. Its use is well-established in non-aquatic terrestrial weed control, though regulatory trends are shifting [1].
  • Choose Coco Amine Ethoxylate for: Personal care products and formulations where mildness and skin compatibility are paramount. It is also a strong candidate for "green" cleaning products and agrochemicals where a favorable environmental and toxicological profile is a key requirement [2] [4].

References

PEG-5 cocamine toxicity comparison tallowamine

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profile Comparison

The table below summarizes the available data on the two compounds. A direct, side-by-side comparison from the same experimental study is not available, which is an important limitation to note.

Compound Chemical Profile Reported Toxicity Endpoints (Experimental Data) Study Model

| PEG-5 Cocamine [1] [2] | Composition: Ethoxylated fatty amine from coconut oil. Function: Emulsifier, surfactant, foam booster. HLB: 6 (water-insoluble). [2] | Skin Effects: Potential for skin irritation, allergic reactions, contact dermatitis. [1] Comedogenicity: Rated 1 (low likelihood to clog pores). [1] Systemic Toxicity: Specific experimental data on lifespan, fecundity, or oxidative stress not found in search results. | In vivo data not located. | | Polyethoxylated Tallowamine (POEA) [3] | Composition: Ethoxylated amine from animal fat (tallow). Function: Common surfactant in herbicide formulations (e.g., Roundup). [3] | Lifespan: Significant reduction at sub-lethal concentrations. [3] Fecundity: Inhibited at sub-lethal concentrations. [3] Oxidative Stress: Increased protein carbonyl levels (biomarker of oxidative damage). [3] Lethal Concentrations (LC50): Determined in Drosophila (e.g., ~3.3 mg/mL for 72h exposure). [3] | In vivo (Drosophila melanogaster), In vitro (human cell lines) [3] |

Detailed Experimental Data and Protocols

This section details the key experiments and findings for POEA, which serves as a reference point for the type of toxicity data relevant to your query.

Concentration-Mortality Assay (for POEA)
  • Objective: To determine the lethal concentrations (LC25 and LC50) of POEA.
  • Protocol:
    • Test Organism: Use male and female Drosophila melanogaster flies separately.
    • Exposure: Flies are exposed to a range of concentrations of the test chemical for a period of 72 hours.
    • Data Analysis: Mortality data is recorded and analyzed using probit analysis to calculate the LC25 (concentration lethal to 25% of the population) and LC50 (concentration lethal to 50% of the population) values along with their 95% fiducial limits [3].
Chronic Exposure and Fecundity Study (for POEA)
  • Objective: To assess the long-term effects on lifespan and reproductive capacity.
  • Protocol:
    • Treatment: Flies are chronically exposed to sub-lethal concentrations (LC25) of POEA.
    • Lifespan Assessment: The survival rate of the flies is monitored over time.
    • Fecundity Assay: The number of eggs laid by the treated female flies is counted and compared to a control group to evaluate reproductive toxicity [3].
Oxidative Stress Biomarker Analysis (for POEA)
  • Objective: To measure oxidative damage to proteins as an indicator of stress induced by the chemical.
  • Protocol:
    • Sample Preparation: Protein extracts are prepared from the treated flies.
    • Derivatization: Proteins are reacted with 2,4-dinitrophenylhydrazine (DNPH), which binds to carbonyl groups formed on oxidized proteins.
    • Quantification: The concentration of the protein-hydrozone product is measured spectrophotometrically and normalized to the total protein content, providing a measure of protein carbonyl levels [3].

Visualizing the Toxicity Pathway of POEA

The diagram below illustrates the key toxicity pathways and experimental endpoints identified for POEA in the Drosophila model, based on the data from the search results.

POEA_Toxicity_Pathway POEA Toxicity Pathway in Drosophila cluster_effects Observed Toxic Effects cluster_assays Key Experimental Assays POEA_Exposure POEA Exposure Assay_LC Concentration-Mortality (LC25/LC50) POEA_Exposure->Assay_LC 72-hour Assay_Chronic Chronic Exposure & Fecundity Count POEA_Exposure->Assay_Chronic Sub-lethal Assay_Oxidative Protein Carbonyl Assay POEA_Exposure->Assay_Oxidative Induces Reduced_Lifespan Reduced Lifespan Inhibited_Fecundity Inhibited Fecundity Oxidative_Stress Oxidative Stress (Increased Protein Carbonyls) Assay_LC->Reduced_Lifespan Quantifies Assay_Chronic->Reduced_Lifespan Confirms Assay_Chronic->Inhibited_Fecundity Measures Assay_Oxidative->Oxidative_Stress Detects

Knowledge Gaps and Research Notes

  • Limited Data on PEG-5 Cocamine: The search results lack specific, high-quality toxicity studies (e.g., in vivo, in vitro) for PEG-5 Cocamine. Available information is primarily focused on its function in cosmetics and potential for skin irritation [1] [2].
  • Context of POEA Data: The significant toxicity data for POEA comes from its role as a herbicide adjuvant, where exposure scenarios and concentrations may differ from other applications [3]. This must be considered when making comparisons.
  • Missing Direct Comparison: The core requirement for a direct, experimental comparison of PEG-5 Cocamine and tallowamine within the same study has not been met by the current search results.

References

polyoxyethylene coconut amine aquatic toxicity testing

Author: Smolecule Technical Support Team. Date: February 2026

Aquatic Toxicity of Polyoxyethylene Amine (POEA)

Polyoxyethylene amine (POEA) is a surfactant commonly used in herbicide formulations like Roundup. The key findings from aquatic toxicity studies are summarized below.

Toxicity to Various Aquatic Organisms The table below compares the acute toxicity of technical-grade glyphosate, its formulations, and POEA to different aquatic organisms, expressed as IC50 or LC50 (the concentration that causes an effect on or kills 50% of the test population). Higher values indicate lower toxicity [1].

Test Organism Trophic Level Represented Glyphosate Acid (mg AE/L) IPA Salt of Glyphosate (mg AE/L) Roundup (mg AE/L) POEA (mg AE/L)
Vibrio fischeri (Microtox bacterium) Decomposer >100 >100 23.5 - 29.5 Not Specified
Tetrahymena pyriformis (Protozoan) Consumer >100 >100 23.5 - 29.5 Not Specified
Selenastrum capricornutum (Microalgae) Primary Producer 7.8 - 140 7.8 - 140 1.3 - 5.6 Not Specified
Skeletonema costatum (Microalgae) Primary Producer 7.8 - 140 7.8 - 140 1.3 - 5.6 Not Specified
Ceriodaphnia dubia (Crustacean) Primary Consumer 6.8 - 140 6.8 - 140 2.8 - 5.6 Not Specified
Acartia tonsa (Crustacean) Primary Consumer 6.8 - 140 6.8 - 140 2.8 - 5.6 Not Specified

Key Findings on POEA:

  • Relative Toxicity: POEA was identified as the primary contributor to the acute toxicity of Roundup formulations, accounting for over 86% of the toxicity in most tested organisms except photosynthetic microalgae [1].
  • Species Sensitivity: Crustaceans and microalgae were found to be 4-5 times more sensitive to Roundup (and by extension, POEA) than bacteria and protozoa [1].
  • Mechanistic Insights: A study on freshwater fish (Prochilodus lineatus) revealed that POEA can cause genotoxic effects (DNA damage), oxidative stress, hemolysis (destruction of red blood cells), and physiological imbalances, even at low concentrations (0.15 mg/L) after 24 hours of exposure [2].

Standard Aquatic Toxicity Testing Protocols

For reliable and regulatory-accepted data, toxicity tests should follow standardized guidelines. The following diagram outlines the general workflow for assessing aquatic toxicity, based on frameworks from the European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM) [3].

G Start Start Aquatic Toxicity Assessment P1 Review Physicochemical Data Start->P1 P2 Identify Key Environmental Compartments P1->P2 P3 Compile Existing Ecotoxicity Data P2->P3 P4 Data Gaps Identified? P3->P4 P5 Estimate Toxicity using QSAR or Read-Across P4->P5 Yes P6 Perform Standardized Tests P4->P6 No P7 Categorize & Report Hazard P5->P7 P6->P7

Standardized Test Methods The following table details the core organisms and standardized test methods required for a comprehensive assessment, as stipulated by regulations like REACH in the EU [3].

Trophic Level Example Organisms Standard Test Guidelines Common Endpoints
Primary Producers Freshwater algae (e.g., Selenastrum), Marine algae (e.g., Skeletonema) OECD TG 201 EC50 (Growth inhibition)
Primary Consumers Crustaceans (e.g., Daphnia magna, Ceriodaphnia dubia) OECD TG 202 (Acute), OECD TG 211 (Chronic) LC50/EC50 (Acute), NOEC/LOEC/ECx (Chronic)
Secondary Consumers Fish (e.g., Zebrafish, Rainbow Trout) OECD TG 203 (Acute), OECD TG 210 (Chronic, Early-life stage) LC50 (Acute), NOEC/LOEC (Chronic)
Alternative Vertebrate Test Zebrafish Embryo OECD TG 236 LC50 (Lethality after 96h)

Notes on Testing Strategies:

  • Acute vs. Chronic: Acute toxicity testing is a basic requirement, while chronic testing may be required if acute tests indicate a risk or long-term exposure is expected [3].
  • Fish Testing Alternatives: The Threshold Approach can reduce fish use by first testing on more sensitive algae and invertebrates. The Zebrafish Embryo Acute Toxicity Test (OECD TG 236) is a recognized alternative to using adult fish [3].
  • Environmental Factors: The toxicity of formulations can be influenced by environmental conditions. For example, the toxicity of Roundup to Ceriodaphnia dubia increased with higher pH and suspended sediment concentrations [1].

Mechanisms of Toxicity and Key Considerations

The adverse effects of POEA on aquatic life are complex. The diagram below synthesizes the key mechanisms identified in fish, based on a study by [2].

G Start POEA Exposure in Fish A Oxidative Stress Imbalance Start->A B Genotoxic Effects Start->B C Hemolytic Effects Start->C D Physiological & Endocrine Disruption Start->D A1 Altered Antioxidant Enzyme Activity (GPx, SOD, CAT, GST) A->A1 A2 Lipid Peroxidation (Cell Membrane Damage) A->A2 B1 DNA Damage (Comet Assay) B->B1 C1 Decreased Red Blood Cell Count C->C1 C2 Decreased Hemoglobin C->C2 D1 Reduced Plasma Cortisol D->D1 D2 Increased Plasma Lactate D->D2

Considerations for Your Comparison Guide:

  • Formulation vs. Ingredient: The high toxicity of POEA in formulations suggests that assessing the final product is as important as testing the active ingredient alone [1] [2].
  • Metabolites and Degradants: The environmental persistence of the chemical and the toxicity of its breakdown products should be considered [4].
  • Data Gaps: The search results lack specific quantitative data on the aquatic toxicity of cocoamine polyoxyethylene ether with varying EO units (like AC1202 or AC1215). The data for POEA, which is a related polyoxyethylene amine, provides a useful proxy but is not a perfect substitute [5] [6].

How to Proceed with Your Comparison

Since direct comparative data for polyoxyethylene coconut amine is limited in the public domain, here are steps you can take:

  • Conduct Laboratory Testing: Follow the standardized OECD or EPA test guidelines cited above to generate your own comparative toxicity data for the specific variants you are evaluating.
  • Utilize QSAR Models: Employ Quantitative Structure-Activity Relationship (QSAR) software to estimate toxicity based on the chemical structure, which can help prioritize chemicals for testing [4].
  • Consult Chemical Databases: Search specialized toxicology databases (e.g., ECOTOX from the EPA) for more specific data on polyoxyethylene amines.

References

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Dates

Last modified: 08-15-2023

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